
3,3'-Diindolylmethane
Structure
3D Structure
Propriétés
IUPAC Name |
3-(1H-indol-3-ylmethyl)-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2/c1-3-7-16-14(5-1)12(10-18-16)9-13-11-19-17-8-4-2-6-15(13)17/h1-8,10-11,18-19H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTRKSBEFQDZKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3=CNC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8037047 | |
Record name | 3,3,-Diindolylmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8037047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1968-05-4 | |
Record name | 3,3′-Diindolylmethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1968-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3'-Diindolylmethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001968054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3'-diindolylmethane | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11875 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3,3,-Diindolylmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8037047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indole, 3,3'-methylenebis | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.716 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,3'-DIINDOLYLMETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SSZ9HQT61Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Description
Contextualization of 3,3'-Diindolylmethane as a Naturally Occurring Indole (B1671886)
This compound (DIM) is a natural compound that originates from the digestion of indole-3-carbinol (B1674136) (I3C), a phytochemical found in cruciferous vegetables. wikipedia.orgmskcc.org This family of vegetables includes broccoli, cabbage, cauliflower, and Brussels sprouts. wikipedia.orgmskcc.orgbiorxiv.org When these vegetables are chewed or chopped, the enzyme myrosinase hydrolyzes a glucosinolate called glucobrassicin (B1234704) to produce I3C. dovepress.com In the acidic environment of the stomach, I3C molecules undergo a condensation reaction to form various oligomeric products, with DIM being the most prominent. dovepress.comoregonstate.edutandfonline.com It is estimated that approximately 10-20% of I3C is converted to DIM in the body. nih.gov
The formation of DIM from I3C is a critical step, as many of the biological activities attributed to the consumption of cruciferous vegetables are thought to be mediated by these I3C derivatives. dovepress.com DIM, being acid-stable and a major bioactive metabolite, has garnered significant attention in biomedical research. pnas.orgnih.gov
Historical Perspectives on Indole-3-Carbinol and this compound Investigations
Research into the health-promoting properties of compounds from cruciferous vegetables has a long history, with a significant focus on Indole-3-Carbinol (I3C) and its primary derivative, this compound (DIM). Scientific interest in I3C began around 1975, when it was first reported to increase the metabolism of carcinogenic chemicals. dovepress.com This discovery spurred further investigation into the biological activities of I3C and its condensation products. dovepress.com
Early on, researchers recognized that I3C itself is unstable in the acidic conditions of the stomach and is converted into a variety of compounds, with DIM being a major product. oregonstate.edutandfonline.com This led to the hypothesis that DIM is a principal mediator of I3C's effects in the body. Some of the initial studies focused on the potential of these compounds to influence estrogen metabolism, a key factor in hormone-dependent cancers. hc-sc.gc.ca Over time, the focus of many in vitro and in vivo studies shifted from I3C to DIM, as DIM was found to provide more predictable and potent responses. nih.gov
Overview of Research Trajectories for this compound
Biomedical research on this compound (DIM) has expanded significantly, exploring its effects on various biological processes. The primary areas of investigation include its role in cancer prevention and therapy, immune system modulation, and estrogen metabolism. dovepress.comnih.govnih.gov
Cancer Research: A substantial body of research has focused on the anti-cancer properties of DIM. dovepress.com In vitro and animal studies have shown that DIM can inhibit the growth of various cancer cell lines, including those of the breast, prostate, colon, pancreas, and lung. dovepress.comnih.gov The mechanisms underlying these effects are multifaceted and include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of angiogenesis (the formation of new blood vessels that tumors need to grow). targetmol.comselleckchem.com Research has also explored DIM's ability to modulate signaling pathways involved in cancer development, such as those involving Akt, NF-κB, and FOXO3. pnas.orgtargetmol.com
Immune Modulation: Another significant research trajectory is the investigation of DIM's effects on the immune system. nih.govnih.gov Studies in animal models have suggested that DIM can act as a potent stimulator of immune function. nih.govnih.gov Research has shown that oral administration of DIM can increase the levels of various cytokines, which are proteins that play a crucial role in regulating immune responses. nih.govberkeley.edu These findings have led to the hypothesis that DIM's immunomodulatory properties may contribute to its anti-cancer effects. berkeley.edu
Estrogen Metabolism: The influence of DIM on estrogen metabolism has been a consistent area of interest. nih.govnih.gov Research indicates that DIM can alter the metabolic pathway of estrogen, promoting the formation of 2-hydroxyestrone (B23517) over 16-alpha-hydroxyestrone. dovepress.com This is considered beneficial because 16-alpha-hydroxyestrone has strong estrogenic properties and is associated with an increased risk of estrogen-dependent cancers. dovepress.com
Interactive Data Table: Key Research Findings for this compound
Research Area | Key Findings | Supporting Evidence |
Cancer | Inhibits growth of various cancer cells (prostate, breast, pancreatic, etc.). dovepress.com | Induces apoptosis, inhibits cell proliferation and angiogenesis. targetmol.comselleckchem.com Modulates signaling pathways like Akt, NF-κB, and FOXO3. pnas.orgtargetmol.com |
Immune System | Stimulates immune function. nih.govnih.gov | Increases production of cytokines (IL-6, G-CSF, IL-12, IFN-γ). nih.govberkeley.edu Enhances clearance of certain viruses in animal models. nih.gov |
Estrogen Metabolism | Modulates estrogen metabolism. nih.govnih.gov | Promotes the formation of the less estrogenic 2-hydroxyestrone over the more potent 16-alpha-hydroxyestrone. dovepress.com |
Synthesis and Derivatization of 3,3 Diindolylmethane in Academic Contexts
In Situ Formation of 3,3'-Diindolylmethane from Indole-3-Carbinol (B1674136)
The transformation of Indole-3-carbinol into this compound is a well-documented process that occurs under acidic conditions, similar to those found in the human stomach. aacrjournals.orgnih.gov This conversion is not enzymatic but rather a pH-dependent chemical condensation. oup.com Upon ingestion, I3C is unstable in the acidic environment of the gut and rapidly converts into a variety of condensation products, with DIM being the most prominent and stable dimer. aacrjournals.orgnih.goveurekalert.org
The process begins with the acid-catalyzed dehydration of I3C to form a highly reactive electrophilic intermediate, 3-methyleneindolium. oup.com This intermediate can then react with another molecule of I3C or a molecule of indole (B1671886). The reaction of 3-methyleneindolium with a molecule of I3C leads to the formation of DIM. oup.com
However, the in situ formation from I3C is not limited to DIM. A complex mixture of oligomeric products is generated, including linear and cyclic trimers and tetramers. Among these, [2-(indol-3-ylmethyl)-indol-3-yl]indol-3-ylmethane (LTr1), a linear trimer, and indolo[3,2-b]carbazole (B1211750) (ICZ) have been identified alongside DIM in both in vitro acid condensation reactions and in vivo studies following oral administration of I3C in animal models. aacrjournals.orgnih.gov Studies in mice have shown that after oral administration of I3C, the parent compound is rapidly absorbed and distributed, but its condensation products like DIM persist in tissues for a longer duration. aacrjournals.orgcapes.gov.br In human studies, following oral intake of I3C, DIM is often the only major product detected in plasma. aacrjournals.org
The table below summarizes the key products formed from the acid-catalyzed condensation of Indole-3-Carbinol.
Precursor | Key Condensation Products | Formation Environment |
Indole-3-Carbinol (I3C) | This compound (DIM) | Acidic (e.g., stomach) |
[2-(indol-3-ylmethyl)-indol-3-yl]indol-3-ylmethane (LTr1) | Acidic (e.g., stomach) | |
Indolo[3,2-b]carbazole (ICZ) | Acidic (e.g., stomach) | |
1-(3-hydroxymethyl)-indolyl-3-indolylmethane (HI-IM) | Acidic (e.g., stomach) |
Research on Synthetic and Semi-Synthetic this compound Derivatives
In the academic pursuit of enhancing or modifying the biological activities of DIM, considerable research has been dedicated to the synthesis of its derivatives. nih.gov These efforts aim to create novel compounds with improved properties. The synthetic strategies generally involve modifications at the indole rings or the central bridging methylene (B1212753) carbon.
One common approach is the electrophilic substitution on the indole nucleus, introducing various functional groups. For instance, a series of DIM derivatives bearing fluoro, bromo, iodo, and nitro substituents on the indole rings have been synthesized and characterized. nih.gov Another strategy focuses on introducing substituents at the bridging methylene group, leading to the formation of triarylmethanes, often referred to as C-DIMs. oup.com
Furthermore, methods have been developed for the synthesis of unsymmetrical DIM derivatives, where the two indole moieties are differently substituted. nih.govacs.org A notable method involves the reaction of (3-indolylmethyl)trimethylammonium iodides with a variety of substituted indoles in water, providing a mild and efficient route to these unsymmetrical compounds. nih.govacs.org This approach is advantageous due to its operational simplicity and environmentally friendly conditions. nih.govacs.org
The table below presents examples of synthetic DIM derivatives and the general synthetic approaches described in academic literature.
Derivative Class | General Synthetic Approach | Example Substituents |
Symmetrical Ring-Substituted DIMs | Electrophilic substitution on two identical indole molecules followed by condensation. | Bromo, Fluoro, Iodo, Nitro nih.gov |
Unsymmetrical Ring-Substituted DIMs | Reaction of a (3-indolylmethyl)trimethylammonium iodide with a differently substituted indole. nih.govacs.org | Various substituted indoles nih.govacs.org |
Methylene-Substituted DIMs (C-DIMs) | Reaction of indoles with substituted aldehydes or ketones. | p-t-butylphenyl oup.com |
Aza-Diindolylmethanes | Reaction of (3-indolylmethyl)trimethylammonium iodides with azaindoles. nih.govacs.org | 7-Azaindole nih.govacs.org |
Methodologies for Investigating this compound Precursors
To understand the in vivo fate of Indole-3-carbinol and the formation of this compound, robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) are the predominant techniques employed for the separation and quantification of I3C and its acid condensation products in various matrices, including nutraceuticals and biological samples like plasma. nih.govresearchgate.net
A key challenge in analyzing I3C is its inherent instability, especially in acidic conditions, leading to its rapid conversion to DIM and other oligomers. nih.gov Therefore, analytical methods must be carefully developed to ensure accurate quantification. For instance, a rapid HPLC method using a core-shell column has been developed for the simultaneous determination of I3C and its condensation products in dietary supplements. nih.gov This method utilizes a gradient elution with a mobile phase of acetonitrile (B52724) and water, with UV detection at 270 nm. nih.gov
For more sensitive and specific detection in complex biological matrices like plasma, HPLC-MS/MS methods are preferred. researchgate.net These methods offer high sensitivity, with limits of quantification often in the low ng/mL range, which is necessary for pharmacokinetic studies where concentrations of DIM can be low. researchgate.net Given that I3C is often undetectable in plasma after oral administration, DIM is frequently used as a biomarker for I3C exposure. aacrjournals.orgresearchgate.net
The following table outlines the key features of analytical methodologies used in the investigation of DIM and its precursors.
Analytical Technique | Matrix | Analytes Measured | Key Methodological Features |
HPLC with UV detection | Nutraceuticals | Indole-3-carbinol, this compound, other condensation products | Core-shell column, Gradient elution (acetonitrile/water), UV detection at 270 nm nih.gov |
HPLC-MS/MS | Human Plasma | This compound | Electrospray ionization (ESI), High sensitivity (LOQ in ng/mL range) researchgate.net |
HPLC | Mouse Plasma and Tissues | Indole-3-carbinol, DIM, LTr1, HI-IM | Analysis of multiple condensation products for pharmacokinetic profiling aacrjournals.orgcapes.gov.br |
Pharmacokinetic and Metabolic Research of 3,3 Diindolylmethane
Systemic Distribution and Tissue Localization of 3,3'-Diindolylmethane
Quantification of this compound in Plasma and Tissues
The quantification of DIM in biological matrices such as plasma and tissues is essential for pharmacokinetic analysis. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are common methods used for this purpose. bjmu.edu.cnresearchgate.net
In a study involving mice, two different formulations of DIM were administered orally at a dose of 250 mg/kg. researchgate.netnih.gov Plasma and tissue concentrations peaked between 0.5 to 1 hour after administration. researchgate.netnih.gov The liver was found to retain the highest concentration of DIM, followed by the lungs, kidneys, heart, and brain. researchgate.net Another study in mice receiving oral indole-3-carbinol (B1674136) (I3C), the precursor to DIM, also found that DIM persisted in plasma and tissues for a considerable time, with the highest levels detected in the liver. researchgate.net
Human studies have also quantified DIM levels in plasma following oral supplementation. In one study, healthy subjects who consumed a single dose of a bioavailable DIM formulation showed a dose-dependent increase in plasma DIM concentrations. dovepress.com The maximum plasma concentration (Cmax) was reached with a 200 mg dose. dovepress.com Another study in women who received single or multiple doses of I3C found that DIM was the major product detected in plasma, with a longer half-life compared to I3C itself. dovepress.com
The table below summarizes the findings on DIM quantification in various tissues from a study in mice.
Tissue | Peak Concentration (µg/g or µg/mL) | Time to Peak Concentration (hours) |
---|---|---|
Liver | ~129 | ~2 |
Lungs | ~70.5 | ~2 |
Kidneys | ~61.8 | ~2 |
Heart | ~54.2 | ~2 |
Brain | ~19 | ~2 |
Plasma | ~19 | ~2 |
Data derived from a study in mice after oral administration of I3C, the precursor to DIM. researchgate.net
Tissue-Specific Detection of this compound (e.g., Thyroid Tissue)
Research has also focused on the detection of DIM in specific tissues to understand its localized effects. A notable example is the thyroid gland. In a pilot study involving patients with thyroid proliferative disease, who were administered 300 mg of DIM per day for 14 days, DIM was detectable in thyroid tissue, as well as in serum and urine. dovepress.com The mean concentrations were reported as 40.67 ng/mg of tissue in the thyroid, 12.32 ng/mg of creatinine (B1669602) in serum, and 383.5 ng/mg of creatinine in urine. dovepress.com The presence of DIM in the thyroid tissue suggests it can exert its biological effects directly at this site. dovepress.com
Metabolic Pathways of this compound in Biological Systems
Contrary to earlier beliefs that the pharmacological actions of DIM were solely due to the parent compound, recent research has revealed that DIM undergoes significant metabolism in the body. nih.govnih.govpnnl.gov This metabolism involves both Phase I and Phase II enzymatic reactions, leading to the formation of various metabolites that may also possess biological activity. nih.govnih.govpnnl.gov
Identification of Phase I and Phase II Metabolites of this compound
Recent human studies have successfully identified and quantified several metabolites of DIM in both plasma and urine, indicating robust Phase I and Phase II metabolism after oral administration. nih.govnih.govpnnl.gov These findings mark a significant advancement from previous pharmacokinetic studies where DIM metabolites were not reported. nih.govnih.gov
Phase I metabolism of DIM primarily involves hydroxylation, leading to the formation of mono-hydroxylated and di-hydroxylated derivatives. pnnl.govosti.gov Following this, Phase II metabolism occurs, where these hydroxylated metabolites are conjugated with sulfate (B86663) and glucuronide groups, which facilitates their excretion. nih.govfrontiersin.org
A study involving human subjects who took a bioavailable DIM formulation identified two mono-hydroxylated and one di-hydroxylated metabolite, along with their sulfate and glucuronide conjugates, in both plasma and urine. nih.govpnnl.gov This demonstrates a rapid and significant metabolic process following oral intake. nih.gov
The table below provides a summary of the identified metabolites of DIM.
Metabolic Phase | Metabolite Type | Specific Metabolites Identified |
---|---|---|
Phase I | Mono-hydroxylated | 2-ox-DIM, 3-methylenehydroxy-DIM |
Di-hydroxylated | 3-methylenehydroxy-2-ox-DIM | |
Phase II | Conjugates | Sulfate and glucuronide conjugates of hydroxylated metabolites |
Data based on findings from human studies. pnnl.govosti.gov
Research has identified two primary mono-hydroxylated metabolites of DIM in humans: 2-ox-DIM and 3-methylenehydroxy-DIM. pnnl.govosti.gov In one study, the major site of hydroxylation in vivo was found to be the 3-methylene position of DIM, which was different from in vitro findings in MCF-7 cells where the 2-position was the major site. frontiersin.org
The metabolite 3-((1H-indole-3-yl)methyl)indolin-2-one, also referred to as 2-ox-DIM, has been shown to exhibit greater potency and efficacy as an aryl hydrocarbon receptor (AHR) agonist compared to the parent DIM compound. nih.govnih.gov This suggests that the metabolites of DIM can be pharmacologically active and may contribute to its biological effects. nih.govnih.gov Both of these mono-hydroxylated metabolites are rapidly conjugated, with sulfation appearing to be the predominant pathway, although glucuronides are also formed. frontiersin.org
In addition to mono-hydroxylated metabolites, a di-hydroxylated metabolite of DIM, identified as 3-methylenehydroxy-2-ox-DIM, has also been detected in human plasma and urine after oral DIM administration. pnnl.govosti.gov The presence of this di-hydroxylated metabolite, along with its free and conjugated forms, further underscores the extensive metabolism of DIM in vivo. frontiersin.org While specific quantitative data for di-hydroxylated metabolites are less detailed in the available literature compared to mono-hydroxylated forms, their identification is a key step in fully understanding the metabolic fate of DIM.
Sulfate and Glucuronide Conjugates of this compound Metabolites
Recent research has demonstrated that this compound (DIM) undergoes significant phase I and phase II metabolism in humans after oral administration. osti.govnih.govpnnl.gov Contrary to earlier pharmacokinetic studies in both rodents and humans which only reported the parent DIM compound, newer analyses have identified several metabolites in both plasma and urine. osti.govnih.govnih.gov These metabolites include two mono-hydroxylated forms and one di-hydroxylated form. nih.govpnnl.gov
Following phase I hydroxylation, these metabolites are conjugated with sulfate and glucuronic acid, facilitating their excretion. nih.govnih.gov Specifically, studies have confirmed the presence of sulfate and glucuronide conjugates of DIM metabolites in human plasma and urine, with a rapid appearance after oral dosing. nih.govnih.gov One study involving human subjects who consumed an absorption-enhanced DIM formulation for a week found these conjugates within 10-12 hours of supplementation. mskcc.org The conjugates were found to be derived from metabolites such as 3-methylenehydroxy-DIM, 2-ox-DIM, and 3-methylenehydroxy-2-ox-DIM. nih.gov These findings indicate that sulfation and glucuronidation are important pathways in the metabolic clearance of DIM in humans. nih.govresearchgate.net The process of conjugation increases the polarity and water solubility of the metabolites, which aids in their elimination from the body. frontiersin.org
The identification of these conjugated metabolites highlights a more complex metabolic fate for DIM than previously understood and underscores the importance of phase II detoxification pathways in its disposition. nih.govnih.govresearchgate.net
Hepatic Detoxification Mechanisms Influenced by this compound
This compound influences hepatic detoxification by modulating the activity and expression of phase I and phase II metabolizing enzymes. oup.com DIM is known to be an agonist of the aryl hydrocarbon receptor (AHR), which plays a role in regulating genes involved in xenobiotic metabolism. metagenicsinstitute.commdpi.com
Phase I Enzyme Modulation: DIM has been shown to induce cytochrome P450 (CYP) enzymes, particularly those in the CYP1A family. oup.comnih.gov
In cultured human liver slices, DIM was found to induce CYP1A2. nih.gov
Studies in rats showed that dietary administration of DIM resulted in the induction of CYP1A1 and CYP1A2 in the liver. oup.com
Another study in female rats noted that a high dose of DIM caused a small increase in CYP1A1 activity but reduced CYP3A1/2 activity. nih.gov
Multiple-dose studies in humans have also observed the induction of hepatic CYP1A2. aacrjournals.org
Phase II Enzyme Modulation: DIM also upregulates phase II detoxification enzymes, which conjugate and facilitate the excretion of metabolites. metagenicsinstitute.comnih.gov
This induction is partly mediated through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. metagenicsinstitute.commdpi.com Nrf2 activation leads to the synthesis of antioxidant enzymes and phase II enzymes like NAD(P)H: quinone oxidoreductase-1 (NQO1) and heme oxygenase-1 (HO-1). mdpi.com
A study in rats demonstrated that DIM effectively induces the mRNA expression of phase II enzymes including NQO1, GSTP1, and UGT1A1 in blood lymphocytes. nih.gov
Research on rats with induced mammary cancer showed that DIM administration helped revert the levels of phase I enzymes (Cytochrome P450, Cytochrome b5) and phase II enzymes (GST, GR) back toward normal levels. japsonline.com
The table below summarizes the hepatic enzymes influenced by DIM.
Enzyme Family | Specific Enzyme | Effect | Model System |
Phase I | CYP1A1 | Induction | Rat Liver & Colon oup.com |
CYP1A2 | Induction | Human Liver Slices nih.gov, Rat Liver oup.com, Humans aacrjournals.org | |
CYP3A1/2 | Reduction | Rat Liver nih.gov | |
CYP3A2 | Induction (Females) | Rat Liver oup.com | |
Phase II | NQO1 | Induction | Rat Lymphocytes nih.gov, Mouse Hepatocytes mdpi.com |
GSTP1 | Induction | Rat Lymphocytes nih.gov | |
UGT1A1 | Induction | Rat Lymphocytes nih.gov | |
HO-1 | Induction | Mouse Hepatocytes mdpi.com | |
GST | Normalization | Rat Mammary & Liver Tissue japsonline.com | |
GR | Normalization | Rat Mammary & Liver Tissue japsonline.com |
Pharmacokinetic Modeling Approaches for this compound
Physiological-Based Pharmacokinetic (PBPK) Modeling
Physiologically-based pharmacokinetic (PBPK) modeling is a mathematical approach used to simulate the absorption, distribution, metabolism, and excretion (ADME) of compounds in the body. nih.gov These models are built based on the physiological and anatomical structure of the organism, incorporating parameters like organ volumes, blood flow rates, and the physicochemical properties of the compound. nih.govlowteflorida.com PBPK modeling has proven useful for extrapolating pharmacokinetic data across different species, doses, and routes of administration. lowteflorida.com
A PBPK model has been specifically developed to characterize the pharmacokinetic properties of DIM in mice following oral administration. lowteflorida.comnih.gov This model was used to compare a crystalline DIM formulation with an absorption-enhanced formulation (BioResponse-DIM). nih.gov The researchers measured DIM concentrations over 24 hours in plasma and various tissues, including the liver, kidney, lung, heart, and brain. lowteflorida.comresearchgate.net
The final PBPK model for DIM incorporated several key parameters:
Linear first-order absorption. lowteflorida.comnih.gov
Systemic clearance. lowteflorida.comnih.gov
Distributional clearance in a "remainder" compartment, which lumps together tissues not explicitly modeled. lowteflorida.comnih.gov
This model successfully described the observed data, which showed a rapid rise in DIM concentrations to a peak at 0.5 to 1 hour, followed by a polyexponential decline with a prolonged terminal phase. lowteflorida.comnih.gov The development of this PBPK model provides a valuable tool for designing and analyzing future preclinical studies to evaluate the pharmacological effects of DIM. nih.govresearchgate.net
Comparative Pharmacokinetic Studies of this compound Formulations
Due to the poor water solubility and low oral bioavailability of this compound, various formulations have been developed to improve its systemic absorption. iitri.orgaacrjournals.org Comparative pharmacokinetic studies have been conducted in animal models to evaluate the efficacy of these different formulations. nih.gov
Key findings from these comparative studies include:
Absorption-Enhanced vs. Crystalline DIM: An absorption-enhanced formulation (BioResponse-DIM or Indolplex) demonstrated approximately 50% higher bioavailability compared to a crystalline formulation when administered orally to mice. lowteflorida.comnih.govdovepress.com
SMEDDS vs. Microencapsulated DIM: A self-microemulsifying drug delivery system (SMEDDS) formulation of DIM (BR-9001) showed substantially greater oral bioavailability than a microencapsulated formulation (BR-DIM). iitri.orgaacrjournals.org In a study on rats, the SMEDDS formulation resulted in a peak plasma concentration (Cmax) that was over 400% higher than that of the microencapsulated form. iitri.orgaacrjournals.org The area under the curve (AUC), representing total drug exposure, for the SMEDDS formulation was approximately twice that of the microencapsulated version. iitri.orgaacrjournals.org
Liquid Oil Solution vs. Crystalline DIM: A preclinical trial in rats compared a non-formulated crystalline DIM, a formulated crystalline DIM, and a liquid DIM in an oil solution containing cod liver oil and polysorbate. nih.govnih.gov The liquid oil formulation achieved the highest bioavailability; its administration resulted in a five-fold higher level of DIM in rat blood plasma, despite being administered at a 2,000-fold lower dose than the crystalline forms. nih.govnih.gov
The table below provides a comparative overview of pharmacokinetic parameters for different DIM formulations from a study in rats.
Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
Non-formulated Crystalline DIM | 200 mg/kg | 22.4 ± 4.5 | 4.0 | 220.2 | 100 |
Formulated Crystalline DIM | 200 mg/kg | 46.1 ± 11.5 | 4.0 | 452.4 | 205 |
Liquid DIM (Oil Solution) | 0.1 mg/kg | 110.3 ± 27.6 | 2.0 | 1082.3 | 492 |
Data derived from a preclinical study in Sprague-Dawley rats. nih.govnih.gov |
These studies collectively demonstrate that the formulation of DIM plays a critical role in its oral bioavailability, with advanced formulations like SMEDDS and oil-based solutions significantly enhancing systemic exposure compared to basic crystalline or microencapsulated forms. nih.goviitri.orgnih.gov
Molecular and Cellular Mechanisms of 3,3 Diindolylmethane Action
Modulation of Hormone Metabolism and Receptor Activity by 3,3'-Diindolylmethane
This compound (DIM), a natural compound derived from the digestion of indole-3-carbinol (B1674136) found in cruciferous vegetables, exhibits significant effects on hormone metabolism and receptor signaling pathways. nih.govpnas.orgpatsnap.com Its actions are particularly notable in the context of estrogen and androgen activity, where it influences metabolic pathways and interacts with hormone receptors, contributing to its biological effects. nih.govpatsnap.comselleckchem.com
Estrogen Metabolism Pathway Regulation
DIM plays a crucial role in modulating the metabolic pathways of estrogens, thereby altering the balance of estrogenic activity within the body. nih.govdutchtest.com This regulation is primarily achieved through its influence on the hydroxylation of estrogens and its interaction with key metabolic enzymes.
Differential Hydroxylation of Estrogens (2-OHE1 vs. 16α-OHE1)
A key mechanism of DIM's action is its ability to shift the metabolism of estrogen towards the production of 2-hydroxyestrone (B23517) (2-OHE1) and away from the formation of 16α-hydroxyestrone (16α-OHE1). patsnap.comnih.gov 2-OHE1 is considered a "good" estrogen metabolite with weak estrogenic activity and potential anti-proliferative effects, while 16α-OHE1 is a more potent estrogen agonist associated with increased cellular proliferation. nih.govresearchgate.net
Studies have shown that supplementation with DIM leads to a significant increase in the urinary ratio of 2-OHE1 to 16α-OHE1. nih.govresearchgate.net For instance, a pilot study on patients with thyroid proliferative disease demonstrated that DIM administration resulted in a notable increase in this ratio, suggesting a shift towards a less estrogenic and potentially protective metabolic profile. nih.gov Similarly, a study in postmenopausal women with a history of early-stage breast cancer found that DIM supplementation led to a significant increase in 2-OHE1 levels and a corresponding, though not statistically significant, increase in the 2-OHE1/16α-OHE1 ratio. researchgate.net This alteration in estrogen metabolism is considered a key aspect of DIM's potential chemopreventive activity. nih.govcaldic.com
Cytochrome P450 Enzyme Modulation (e.g., CYP1A1, CYP1A2, CYP1B1, CYP19A1)
The differential hydroxylation of estrogens is directly linked to DIM's ability to modulate the expression and activity of cytochrome P450 (CYP) enzymes, which are critical for steroid hormone metabolism. nih.govoregonstate.edu Research has demonstrated that DIM can induce the expression of CYP1A1 and CYP1A2 enzymes. nih.govoregonstate.edunih.gov The induction of CYP1A1, in particular, is significant as this enzyme is primarily responsible for the 2-hydroxylation of estrogens, leading to the formation of the less estrogenic 2-OHE1. nih.gov
In human breast cell lines, treatment with DIM has been shown to increase the expression of CYP1A1. nih.gov Specifically, in MCF7 and MCF10A cells, the induction of CYP1A1 was more pronounced than that of CYP1B1, an enzyme that can produce potentially carcinogenic estrogen metabolites. nih.gov However, in the more invasive MDA-MB-231 cell line, CYP1B1 was preferentially induced. nih.gov Studies in cultured human liver slices also confirmed that DIM induces CYP1A2. nih.gov This modulation of CYP enzyme expression highlights a key mechanism by which DIM influences estrogen metabolism towards a more favorable profile. nih.gov
Estrogen Receptor-Alpha (ERα) and Estrogen Receptor-Beta (ERβ) Signaling
Beyond its effects on metabolism, DIM directly interacts with estrogen receptor (ER) signaling pathways. It has been shown to act as a selective activator of ERβ, while having minimal to no agonistic activity on ERα. oup.comclockss.org This is significant because ERα and ERβ often have opposing roles in cell growth, with ERα generally promoting proliferation and ERβ exhibiting anti-proliferative effects. clockss.orgbiorxiv.org
Interestingly, DIM does not appear to bind directly to the ligand-binding domain of ERβ. oup.comclockss.org Instead, it is thought to activate ERβ through a ligand-independent mechanism, potentially involving the activation of cellular kinase pathways such as protein kinase A (PKA) and mitogen-activated protein kinase (MAPK). oup.comoup.com This activation leads to the recruitment of ERβ and coactivators to target genes, thereby stimulating their transcription. oup.com In vitro studies have demonstrated that DIM can stimulate the transcriptional activities of both ERα and ERβ in a dose-dependent manner in certain cell lines, though the anti-proliferative effects are often attributed to its action on ERβ. biorxiv.org
Androgen Metabolism and Receptor Antagonism by this compound
DIM also exerts significant anti-androgenic effects by modulating androgen metabolism and directly antagonizing the androgen receptor (AR). nih.govpatsnap.com
Inhibition of Testosterone (B1683101) to Dihydrotestosterone (B1667394) (DHT) Conversion
One of the key anti-androgenic mechanisms of DIM is its ability to inhibit the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). patsnap.com This conversion is catalyzed by the enzyme 5α-reductase. nih.gov By inhibiting this enzyme, DIM can reduce the levels of DHT, a primary driver of prostate cell growth and proliferation. patsnap.comnih.gov
Furthermore, DIM acts as a strong, pure androgen receptor antagonist. nih.govmedchemexpress.com It competitively inhibits the binding of DHT to the AR. nih.gov This antagonism prevents the androgen-induced translocation of the AR into the nucleus, thereby blocking the expression of androgen-responsive genes. nih.govnih.gov Studies in human prostate cancer cells have shown that DIM can suppress cell proliferation and inhibit DHT-stimulated DNA synthesis. nih.govmedchemexpress.com This anti-androgenic activity, combined with its effects on estrogen metabolism, establishes DIM as a bifunctional hormone disruptor. nih.gov
Androgen Receptor Exclusion from Nucleus
This compound (DIM) demonstrates notable antiandrogenic properties by interfering with the normal function of the androgen receptor (AR). nih.gov A key mechanism of this action is the prevention of the androgen receptor's translocation from the cytoplasm into the nucleus. nih.govmdpi.com In androgen-dependent prostate cancer cells, even when stimulated by dihydrotestosterone (DHT), co-treatment with DIM can partially inhibit this nuclear translocation, resulting in the AR being distributed in both the cytoplasm and the nucleus. medchemexpress.com Furthermore, DIM treatment has been observed to prevent the formation of AR foci within the nucleus. medchemexpress.com
Clinical studies have provided evidence for this mechanism in humans. In a study involving patients with localized prostate cancer who were treated with a bioavailable formulation of DIM (BR-DIM), 96% of the patients showed exclusion of the androgen receptor from the cell nucleus in prostate tissue samples. nih.gov This effect was observed without a corresponding significant reduction in circulating testosterone levels. nih.gov In fact, in a majority of the patients, plasma testosterone levels increased after DIM therapy. nih.gov This indicates that DIM's effect on AR localization is not a secondary consequence of lowered androgen levels but a direct action on the receptor or its transport machinery. nih.gov
Experimental Model | Key Findings on Androgen Receptor |
LNCaP human prostate cancer cells | DIM inhibits DHT-induced nuclear translocation of AR. medchemexpress.com |
LNCaP human prostate cancer cells | DIM prevents the formation of AR foci within the nucleus. medchemexpress.com |
Prostatectomy patients | BR-DIM treatment led to nuclear exclusion of AR in 96% of patients. nih.gov |
Regulation of Intracellular Signaling Pathways by this compound
This compound is recognized for its capacity to modulate a variety of intracellular signaling pathways that are often dysregulated in cancer. nih.govnih.gov Its anticancer effects are attributed to its ability to interact with and regulate key signaling cascades involved in cell proliferation, survival, and apoptosis. nih.govnih.gov
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell growth and survival, and its aberrant activation is a common feature of many cancers. nih.govmdpi.com DIM has been shown to effectively inhibit this pathway. nih.govnih.gov In breast cancer cells, DIM has been found to inhibit Akt kinase activity directly and to block the activation of Akt that is induced by epidermal growth factor. aacrjournals.org Similarly, in cervical cancer cells, DIM treatment has been demonstrated to suppress the expression of key components of this pathway, including Akt, phosphorylated Akt (p-Akt), PI3K p110α, PI3K p110β, and others. spandidos-publications.com This inhibition of the PI3K/Akt/mTOR pathway is a significant contributor to the pro-apoptotic and anti-proliferative effects of DIM. spandidos-publications.com
Studies have shown that DIM's modulation of this pathway can also sensitize cancer cells to conventional chemotherapeutic agents. nih.gov The combination of DIM with agents like Taxotere has been found to be more effective in inhibiting cancer cell growth and inducing apoptosis, an effect mediated by the inactivation of the Akt pathway. nih.govaacrjournals.org
Cell Line | Effect of DIM on PI3K/Akt/mTOR Pathway |
Breast Cancer Cells | Inhibits Akt kinase activity. aacrjournals.org |
Cervical Cancer Cells (HeLa, SiHa) | Suppresses expression of Akt, p-Akt, PI3K p110α, PI3K p110β. spandidos-publications.com |
Breast Cancer Cells (MDA-MB-231) | Inactivation of Akt enhances chemosensitivity to Taxotere. nih.govaacrjournals.org |
The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, and cell survival, and its constitutive activation is linked to cancer development and progression. aacrjournals.orgoup.com DIM has been identified as a potent inhibitor of this pathway. aacrjournals.orgoup.com It has been shown to block the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, a critical step in its activation. aacrjournals.org This is achieved, in part, by reducing the phosphorylation of IκBα, an inhibitor of NF-κB. aacrjournals.orgoup.com
In breast cancer cells, DIM's inhibition of NF-κB DNA binding activity contributes to its apoptotic effects. aacrjournals.org This inhibitory action is not limited to cancer cells; in microglial cells, DIM has been shown to suppress lipopolysaccharide (LPS)-induced NF-κB activation, thereby attenuating neuroinflammation. oup.com The combination of DIM with chemotherapeutic agents has been found to significantly decrease NF-κB activity, leading to enhanced cancer cell death. aacrjournals.org
Cell Type | Effect of DIM on NF-κB Pathway |
Breast Cancer Cells (MCF10CA1a) | Blocks nuclear translocation of p65. aacrjournals.org |
Breast Cancer Cells (MCF10CA1a) | Reduces phosphorylation of IκBα. aacrjournals.org |
Microglial Cells (BV-2) | Inhibits LPS-induced NF-κB DNA binding activity. oup.com |
Breast Cancer Cells (MDA-MB-231) | Decreases NF-κB activity in combination with Taxotere. aacrjournals.org |
The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis, and its dysregulation is a hallmark of several cancers, particularly colorectal cancer. mdpi.comchemdiv.com DIM has been shown to modulate this pathway, contributing to its anticancer properties. mdpi.comchemdiv.com In prostate cancer cells, DIM has been found to inhibit the phosphorylation of GSK-3β and increase the phosphorylation of β-catenin, which leads to the degradation of β-catenin and subsequent inhibition of Wnt signaling. nih.gov This results in the downregulation of Wnt target genes like c-Myc and Cyclin D1, which are involved in cell proliferation. mdpi.comnih.gov
In human umbilical cord-derived mesenchymal stem cells, DIM has been shown to activate Wnt/β-catenin signaling through the upregulation of Wnt11, promoting stemness. thno.org This suggests that the effect of DIM on the Wnt/β-catenin pathway can be context-dependent.
Cell Type | Effect of DIM on Wnt/β-catenin Pathway |
Prostate Cancer Cells | Inhibits GSK-3β phosphorylation, increases β-catenin phosphorylation. nih.gov |
Colorectal Cancer Cells | Negatively regulates c-Myc and Cyclin D1 through β-catenin inhibition. mdpi.com |
Human Umbilical Cord Mesenchymal Stem Cells | Activates Wnt/β-catenin signaling via Wnt11 upregulation. thno.org |
The mitogen-activated protein kinase (MAPK) signaling pathways, including the p38 MAPK pathway, are involved in cellular responses to stress and can regulate processes like apoptosis. frontiersin.org DIM has been found to activate the p38 MAPK pathway in certain cancer cells. frontiersin.org In hepatocellular carcinoma cells, DIM-induced apoptosis and inhibition of proliferation are mediated, at least in part, by the activation of p38 MAPK. frontiersin.org This activation appears to be dependent on an increase in cytosolic calcium. frontiersin.org
However, the effect of DIM on MAPK pathways can be complex and cell-type specific. In cervical cancer cells, lower concentrations of DIM were found to downregulate p38 and phosphorylated p38, while higher concentrations led to their upregulation. spandidos-publications.com
Cell Line | Effect of DIM on p38 MAPK Pathway |
Hepatocellular Carcinoma (SMMC-7721, HepG2) | Activates p38 MAPK, leading to apoptosis. frontiersin.org |
Cervical Cancer (HeLa, SiHa) | Downregulates p38 at lower concentrations, upregulates at higher concentrations. spandidos-publications.com |
The Hippo signaling pathway is a tumor-suppressive pathway that controls organ size by regulating cell proliferation and apoptosis. spandidos-publications.com A key component of this pathway is the transcriptional co-activator Yes-associated protein (YAP). spandidos-publications.com DIM has been shown to activate the Hippo pathway, leading to the phosphorylation and subsequent inactivation of YAP. spandidos-publications.comnih.gov
In colon cancer cells, DIM enhances the activation of the Hippo signaling pathway, leading to increased phosphorylation of YAP and a decrease in its target genes. spandidos-publications.com This effect is linked to the inactivation of the PI3K/Akt pathway, highlighting the crosstalk between these two signaling networks. spandidos-publications.com Similarly, in gastric cancer cells, DIM has been shown to suppress cell growth by activating the Hippo signaling pathway. mdpi.com The combination of DIM with other compounds, such as ursolic acid, can further enhance the activation of the Hippo pathway in esophageal cancer cells. nih.gov
Cancer Type | Effect of DIM on Hippo Pathway |
Colon Cancer | Activates Hippo signaling, increases YAP phosphorylation. spandidos-publications.com |
Gastric Cancer | Suppresses cell growth by activating the Hippo pathway. mdpi.com |
Esophageal Cancer | In combination with ursolic acid, enhances Hippo pathway activation. nih.gov |
Regulation of Intracellular Signaling Pathways by this compound
Epidermal Growth Factor Receptor (EGFR) Pathway Inhibition
This compound (DIM) has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently overactive in various cancers, contributing to aggressive disease and drug resistance. nih.gov DIM's inhibitory action extends to both wild-type and mutant forms of EGFR, making it a candidate for overcoming drug resistance associated with EGFR mutations in cancers like breast, glioma, and non-small cell lung cancer. nih.gov
The mechanism of inhibition involves the downregulation of EGFR expression and phosphorylation. nih.govaacrjournals.org In ovarian cancer cells, DIM treatment leads to a significant reduction in the constitutive protein levels of EGFR and its related receptor HER2, as well as the phosphorylation of EGFR at specific tyrosine residues (Tyr992, Tyr845, and Tyr1173). aacrjournals.org Furthermore, DIM can block the activation of EGFR even when stimulated by its ligand, EGF. aacrjournals.org This inhibition of EGFR activity subsequently affects downstream signaling molecules. For instance, DIM has been observed to reduce the phosphorylation of ERK, a key kinase in the EGFR pathway, without altering its total protein level. aacrjournals.org A synthetic derivative of DIM, 2,2'-diphenyl-3,3'-diindolylmethane (DPDIM), has also been shown to exert its apoptotic effects in breast cancer cells by negatively regulating the activity of EGFR and its downstream effectors, including STAT3, AKT, and ERK1/2. plos.org In silico models even suggest that DPDIM may directly bind to the ATP-binding site of EGFR. plos.org
The inhibitory effects of DIM are not limited to EGFR alone. In breast cancer cells, DIM also reduces the phosphorylation and expression of ErbB2, and in glioma and lung cancer cells, it inhibits the phosphorylation and expression of Met, another receptor tyrosine kinase implicated in cancer progression and drug resistance. nih.gov
Table 1: Effects of this compound on EGFR Pathway Components
Cell Line(s) | Cancer Type | Effect of DIM | Downstream Consequences | Citation(s) |
SKOV3, OVCAR-3, TOV-21G | Ovarian Cancer | Downregulation of EGFR and HER2 protein levels; Inhibition of EGFR phosphorylation (Tyr992, Tyr845, Tyr1173); Blocks EGF-induced EGFR activation | Reduced ERK phosphorylation and kinase activity | aacrjournals.org |
Breast, Glioma, Non-small cell lung cancer | Breast, Glioma, Lung Cancer | Inhibition of growth and invasion regardless of EGFR mutant status | Reduction in downstream growth factor signaling pathways | nih.gov |
MCF7, MDA-MB 231, MDA-MB 468 | Breast Cancer | (DPDIM) Negative regulation of EGFR activity | Reduced activity of STAT3, AKT, and ERK1/2 | plos.org |
Breast Cancer Cells | Breast Cancer | Reduction in phosphorylation and expression of ErbB2 | - | nih.gov |
Glioma and Lung Cancer Cells | Glioma, Lung Cancer | Inhibition of phosphorylation and expression of Met | - | nih.gov |
Protein Phosphatase 2A (PP2A) Inhibition and ATM Activation
A distinct mechanism of action for this compound involves the modulation of the DNA damage response (DDR) pathway through the activation of Ataxia-Telangiectasia Mutated (ATM), a critical nuclear kinase. pnas.orgnih.gov Physiologically relevant concentrations of DIM have been found to cause a rapid activation of ATM, as indicated by its autophosphorylation on serine 1981. pnas.orgresearchgate.net This activation is not an isolated event; it leads to the subsequent phosphorylation of multiple ATM substrates, such as BRCA1 and CHK2, suggesting that DIM initiates an ATM-dependent, DDR-like response. pnas.org
The activation of ATM by DIM may be, at least in part, an indirect effect mediated by the inhibition of Protein Phosphatase 2A (PP2A). pnas.orgnih.gov PP2A is a phosphatase that normally acts as an upstream negative regulator of ATM, keeping it in an unphosphorylated, inactive state in undamaged cells. pnas.org Research has shown that DIM can cause a dose-dependent inhibition of PP2A activity in cells. pnas.org For example, a 30-minute exposure to 0.3 µM DIM resulted in a 70% inhibition of PP2A activity in 184A1 cells. pnas.org By inhibiting PP2A, DIM allows for the autophosphorylation and subsequent activation of ATM. pnas.org This unique mechanism suggests that DIM can act as a radioprotector, stimulating an ATM-driven response to protect cells from damage. pnas.orgnih.gov
Gene Expression and Epigenetic Modulation by this compound
Regulation of Tumor Suppressor Genes (e.g., BRCA1, p53, PTEN)
This compound has been demonstrated to modulate the expression of several key tumor suppressor genes, which are crucial for maintaining genomic integrity and controlling cell growth.
BRCA1: DIM has been shown to upregulate the expression of the BRCA1 gene in both carcinoma and normal cell types. aacrjournals.org This upregulation is both dose- and time-dependent and occurs at physiologically relevant concentrations. aacrjournals.org Studies have confirmed that DIM stimulates BRCA1 signaling and expression at low concentrations, which is linked to protection against oxidative stress. aacrjournals.org This effect is not limited to cell cultures; an intervention study with oral DIM in women with a BRCA1 mutation showed an increase in BRCA1 mRNA expression. nih.govdovepress.com The activation of BRCA1 by DIM involves the phosphorylation of serine residues (S1387 and S1524), a process that appears to be dependent on ATM. pnas.orgaacrjournals.org
p53: The role of p53 in DIM's mechanism of action appears to be complex and context-dependent. Some studies indicate that DIM's induction of apoptosis is independent of the p53 pathway. nih.gov For instance, DIM has been shown to induce apoptosis in cancer cells regardless of their p53 status (wild-type, mutant, or deficient). nih.gov In gastric cancer cells, DIM treatment increased p53 protein levels, leading to G1 phase cell cycle arrest. spandidos-publications.comspandidos-publications.com However, other research in breast cancer cells has shown that while DIM induces the expression of the p21 protein, a downstream target of p53, it does so without significantly changing p53 protein levels, suggesting a p53-independent mechanism for p21 induction. oup.com
PTEN: DIM also influences the expression of the tumor suppressor gene PTEN. In pancreatic cancer cells, treatment with a bioavailable formulation of DIM (BR-DIM) led to a significant enhancement in the expression of PTEN. oup.com This is noteworthy as PTEN is a known target of the oncomir miR-221, which is suppressed by DIM in these cells. oaepublish.com The upregulation of PTEN by DIM has also been observed in the context of inhibiting myeloid-derived suppressor cells, where DIM activates the PTEN/PIAS3-STAT3 pathway. researchgate.net
Table 2: Regulation of Tumor Suppressor Genes by this compound
Tumor Suppressor Gene | Cell/System Type | Effect of DIM | Associated Pathway/Mechanism | Citation(s) |
BRCA1 | Carcinoma and normal cells, Human subjects (BRCA1 mutation carriers) | Upregulation of mRNA and protein expression; Phosphorylation (S1387, S1524) | ATM-dependent signaling; Protection against oxidative stress | aacrjournals.orgnih.govdovepress.comtandfonline.com |
p53 | Human cancer cells (MCF-7, T47-D, Saos-2), Gastric cancer cells (SNU-1, SNU-484) | Induction of apoptosis independent of p53 status; Increased p53 protein levels | p53-independent apoptosis; G1 cell cycle arrest | nih.govspandidos-publications.comspandidos-publications.com |
PTEN | Pancreatic cancer cells, Myeloid-derived suppressor cells | Upregulation of protein expression | Suppression of miR-221; Activation of PTEN/PIAS3-STAT3 pathway | oup.comoaepublish.comresearchgate.net |
Modulation of MicroRNA Expression and Function (e.g., miR-21)
This compound exerts part of its biological effects by modulating the expression and function of microRNAs (miRNAs), which are small non-coding RNAs that regulate gene expression. oaepublish.comnih.gov One of the most consistently reported targets of DIM is microRNA-21 (miR-21), an oncomir that is frequently upregulated in various cancers and fibrotic diseases. nih.govscispace.com
In the context of hepatic fibrosis, DIM has been shown to significantly down-regulate miR-21 expression in hepatic stellate cells. nih.gov This downregulation is a key mechanism by which DIM ameliorates experimental hepatic fibrosis, as miR-21 is known to promote fibrosis. nih.govspandidos-publications.com Similarly, in myeloid-derived suppressor cells (MDSCs), DIM exerts an inhibitory effect by downregulating the level of miR-21, which subsequently activates the PTEN/PIAS3-STAT3 pathway. researchgate.net
However, the effect of DIM on miR-21 can be context-dependent. In one study involving breast cancer cells (MCF-7), DIM treatment was found to increase miR-21 expression. scispace.comnih.gov This elevated miR-21 then led to the downregulation and degradation of Cdc25A, a cell cycle phosphatase, resulting in the inhibition of breast cancer cell proliferation. nih.gov This suggests that the functional consequence of DIM-mediated miR-21 modulation can vary between different cell types and pathological conditions. oaepublish.comscispace.com Beyond miR-21, DIM and its formulated version, BR-DIM, have been shown to regulate a variety of other miRNAs, including upregulating tumor-suppressive miRNAs like let-7 and miR-34a in prostate cancer. oaepublish.comnih.gov
Impact on Transcription Factors
This compound influences the activity of several key transcription factors that are central to cell proliferation, survival, and stress responses. nih.gov Its ability to modulate these factors is a critical component of its anticancer and chemopreventive properties.
One of the well-documented effects of DIM is its impact on the Sp1 transcription factor . In human breast cancer cells, DIM induces a G1 cell cycle arrest that is accompanied by the Sp1-mediated activation of p21WAF1/CIP1 expression. oup.com DIM stimulates p21 transcription through a region in the promoter that contains multiple Sp1 consensus sequences. capes.gov.br
DIM also modulates Nuclear Factor-kappaB (NF-κB) , a transcription factor that plays a crucial role in inflammation and cell survival. DIM has been shown to inhibit NF-κB DNA-binding activity, which contributes to the sensitization of cancer cells to apoptosis. aacrjournals.orgnih.gov This inhibition is part of the mechanism by which DIM enhances the efficacy of chemotherapeutic agents. aacrjournals.org The activation of ATM by DIM can also lead to the activation of NF-κB survival signaling, highlighting a complex, dual role for this pathway in DIM's effects. pnas.orgnih.gov
Furthermore, DIM affects the Forkhead box M1 (FoxM1) transcription factor, which is often overexpressed in aggressive human carcinomas. DIM has been found to effectively downregulate FoxM1 in various breast cancer cell lines, which is associated with decreased invasive capacity and enhanced sensitivity to chemotherapy. researchgate.net
Other transcription factors are also impacted by DIM. It can act as an antagonist of the androgen receptor (AR) in prostate cancer cells. medchemexpress.com In human umbilical cord mesenchymal stem cells, DIM has been reported to induce the expression of stemness transcription factors such as Oct4, Nanog, and Sox2. thno.org It also stimulates signaling by the antioxidant transcription factor NFE2L2 (NRF2) in a BRCA1-dependent manner. pnas.org
Table 3: Transcription Factors Modulated by this compound
Transcription Factor | Cancer/Cell Type | Effect of DIM | Downstream Consequence | Citation(s) |
Sp1 | Breast Cancer | Activation | Increased p21 expression, G1 cell cycle arrest | oup.comcapes.gov.br |
NF-κB | Prostate Cancer, Breast Cancer | Inhibition of DNA-binding activity | Enhanced apoptosis, chemosensitization | aacrjournals.orgnih.gov |
FoxM1 | Breast Cancer | Downregulation | Decreased invasion, enhanced chemosensitivity | researchgate.net |
Androgen Receptor (AR) | Prostate Cancer | Antagonist activity | Inhibition of prostate cancer cell proliferation | medchemexpress.com |
NFE2L2 (NRF2) | - | Stimulation | Antioxidant response | pnas.org |
Stemness Factors (Oct4, Nanog, Sox2) | Mesenchymal Stem Cells | Upregulation | Enhanced stemness | thno.org |
Survivin Downregulation
A significant mechanism through which this compound exerts its pro-apoptotic effects is by downregulating the expression of survivin. nih.gov Survivin is a member of the inhibitor of apoptosis (IAP) protein family and is overexpressed in many human cancers, where it is associated with resistance to therapy and poor prognosis. aacrjournals.orgnih.gov
In breast cancer cells, microarray gene expression profiling has identified survivin as a critical gene that is downregulated by DIM. nih.gov This downregulation is functionally significant, as further experiments have shown that DIM-induced cell growth inhibition and apoptosis in breast cancer cells are mediated by the reduction of survivin levels. nih.gov The importance of this pathway was confirmed by experiments where the downregulation of survivin using small interfering RNA (siRNA) enhanced DIM's effects, while the overexpression of survivin abrogated them. nih.gov
Similarly, in hormone-refractory prostate cancer cells, DIM has been shown to enhance apoptosis induced by the chemotherapeutic agent Taxotere through the downregulation of survivin. aacrjournals.orgnih.govresearchgate.net This effect is linked to the inhibition of NF-κB activity, as survivin gene transcription can be regulated by this transcription factor. aacrjournals.org Luciferase assays have confirmed that DIM reduces the activity of the survivin promoter. aacrjournals.org The combination of DIM and Taxotere led to significant inhibition of bone tumor growth in vivo, which correlated with the downregulation of survivin in the tumor tissue. aacrjournals.orgnih.gov These findings establish the targeting of the survivin pathway as a key strategy by which DIM promotes cancer cell death. aacrjournals.orgnih.gov
Cell Cycle Regulation and Apoptosis Induction by this compound
This compound (DIM) has been shown to exert significant effects on cell cycle progression and apoptosis in various cancer cell lines. nih.govnih.govjefferson.edunih.gov Its mechanisms of action are multifaceted, involving the modulation of key regulatory proteins that govern cell division and programmed cell death.
Induction of G1 Cell Cycle Arrest
A primary mechanism by which DIM inhibits the proliferation of cancer cells is through the induction of G1 cell cycle arrest. nih.govnih.govoup.comspandidos-publications.com This effect has been observed in multiple cancer cell types, including breast, nasopharyngeal, and esophageal squamous cell carcinoma. nih.govnih.govspandidos-publications.com Studies using flow cytometry have demonstrated a significant increase in the proportion of cells in the G1 phase following treatment with DIM. nih.govnih.gov For instance, in human breast cancer cells, DIM treatment led to a notable increase in the G1 population, an effect that was independent of the estrogen-receptor status of the cells. nih.govoup.com This arrest at the G1 checkpoint prevents cells from entering the S phase, thereby halting DNA replication and cell division. mdpi.com
The induction of G1 arrest by DIM is associated with alterations in the expression and activity of several cell cycle regulatory proteins. spandidos-publications.commdpi.com In esophageal squamous cell carcinoma cells, DIM treatment resulted in an increased percentage of cells in the G1 phase, which correlated with changes in key cell cycle molecules. spandidos-publications.com Similarly, in human nasopharyngeal carcinoma cells, DIM was found to inhibit cell proliferation by inducing cell cycle arrest at the G0/G1 phase. nih.gov
Cell Line | Effect of DIM | Key Findings | Reference |
MCF-7 (estrogen-dependent breast cancer) | Increased proportion of cells in G1 phase | DIM induced G1 arrest regardless of estrogen-receptor status. | nih.govoup.com |
MDA-MB-231 (estrogen-independent breast cancer) | Increased proportion of cells in G1 phase | DIM induced G1 arrest regardless of estrogen-receptor status. | nih.govoup.com |
CNE-2 (nasopharyngeal carcinoma) | Dose- and time-dependent inhibition of proliferation, high sub-G1 peak | DIM induces cell cycle arrest at the G0/G1 phase. | nih.gov |
Esophageal Squamous Carcinoma Cells (TT, TE-8, TE-12) | Increased percentage of G1 phase cells | DIM leads to G1 phase cell cycle arrest. | spandidos-publications.com |
Cyclin-Dependent Kinase (CDK) Activity Inhibition (CDK2, CDK4, CDK6)
The progression through the G1 phase of the cell cycle is largely driven by the activity of cyclin-dependent kinases (CDKs), particularly CDK2, CDK4, and CDK6. oup.comoup.com DIM has been shown to inhibit the activity of these crucial enzymes. nih.govspandidos-publications.commdpi.com In human breast cancer cells, treatment with DIM resulted in a strong reduction in the enzymatic activity of CDK2. nih.govoup.com This inhibition was observed to be concentration-dependent, with higher concentrations of DIM leading to a more profound decrease in CDK2 activity. oup.com
Furthermore, studies in esophageal squamous cell carcinoma cells have demonstrated that DIM reduces the activities of both CDK4 and CDK6. spandidos-publications.com This broad-spectrum inhibition of G1-acting CDKs contributes significantly to the G1 arrest induced by DIM. The inhibition of CDK activity is a key event that prevents the phosphorylation of the retinoblastoma protein (pRb), a necessary step for the cell to progress from G1 to the S phase. In various cancer models, including breast and glioma, DIM treatment has been associated with reduced expression of CDK4 and CDK6. nih.gov
CDK | Effect of DIM | Cell Line(s) | Reference |
CDK2 | Strongly reduced enzymatic activity | MCF-7, MDA-MB-231 (Breast Cancer) | nih.govoup.com |
CDK4 | Reduced activity/expression | Esophageal Squamous Carcinoma, Breast Cancer, Glioma | spandidos-publications.comnih.gov |
CDK6 | Reduced activity/expression | Esophageal Squamous Carcinoma, Breast Cancer, Glioma | spandidos-publications.comnih.gov |
Cell Cycle Inhibitor Upregulation (e.g., p21, p27KIPI)
Concurrent with the inhibition of CDK activity, DIM promotes the upregulation of cyclin-dependent kinase inhibitors (CKIs), such as p21 (also known as WAF1/CIP1) and p27 (also known as KIP1). nih.govspandidos-publications.comaacrjournals.orgaacrjournals.org These proteins act as brakes on the cell cycle by binding to and inhibiting cyclin-CDK complexes. oup.commdpi.com
In human breast cancer cells, DIM treatment leads to a rapid and pronounced increase in the levels of p21 protein and mRNA. nih.gov This induction of p21 expression has been shown to be a key factor in the DIM-induced G1 cell cycle arrest. nih.govoup.com Similarly, in human colon cancer cells, DIM has been found to activate the expression of both p21 and p27. aacrjournals.org Studies in various cancer cell lines, including breast, glioma, and lung cancer, have shown that DIM treatment can lead to an enhanced expression of p21 or p27. nih.gov In some breast cancer cell lines, DIM has been shown to induce the expression and nuclear localization of p27. aacrjournals.org The upregulation of these inhibitors effectively blocks the activity of CDKs, thus enforcing the G1 checkpoint. researchgate.net
Cell Cycle Inhibitor | Effect of DIM | Cell Line(s) | Reference |
p21 (WAF1/CIP1) | Rapid and pronounced increase in protein and mRNA levels | MCF-7, MDA-MB-231 (Breast Cancer), HT-29 (Colon Cancer) | nih.govaacrjournals.org |
p27 (KIP1) | Increased protein levels and expression | BT-20, BT-474 (Breast Cancer), HT-29 (Colon Cancer), Esophageal Squamous Carcinoma | spandidos-publications.comaacrjournals.orgaacrjournals.org |
Mitochondria-Dependent Apoptosis Pathways
In addition to its effects on cell cycle regulation, DIM is a potent inducer of apoptosis, or programmed cell death, through mitochondria-dependent pathways. nih.govnih.gov This intrinsic pathway of apoptosis is characterized by changes in the mitochondrial membrane potential and the release of pro-apoptotic factors from the mitochondria into the cytosol. nih.govspandidos-publications.com
In human nasopharyngeal carcinoma cells, DIM treatment was shown to enhance mitochondrial membrane depolarization, leading to the efflux of cytochrome c, Smac, and Omi into the cytosol. nih.govspandidos-publications.com The release of these factors is a critical step in the activation of the downstream apoptotic cascade. Furthermore, studies in Leishmania donovani have demonstrated that DIM can inhibit mitochondrial F0F1-ATP synthase, leading to mitochondrial dysfunction and programmed cell death. nih.gov This inhibition results in the depletion of mitochondrial ATP, an increase in reactive oxygen species (ROS), and a loss of mitochondrial membrane potential, all of which contribute to the apoptotic process. nih.gov
Mitochondrial Event | Effect of DIM | Cell Line/Organism | Reference |
Mitochondrial Membrane Depolarization | Enhanced | CNE-2 (Nasopharyngeal Carcinoma) | nih.govspandidos-publications.com |
Cytochrome c Release | Increased efflux into cytosol | CNE-2 (Nasopharyngeal Carcinoma) | nih.govspandidos-publications.com |
Smac/Omi Release | Increased efflux into cytosol | CNE-2 (Nasopharyngeal Carcinoma) | nih.govspandidos-publications.com |
F0F1-ATP Synthase Inhibition | Inhibition of activity | Leishmania donovani | nih.gov |
The apoptotic signals originating from the mitochondria converge on a family of cysteine proteases known as caspases. spandidos-publications.com DIM has been shown to activate a cascade of these enzymes, leading to the execution phase of apoptosis. nih.govspandidos-publications.comscispace.com In human nasopharyngeal carcinoma cells, DIM treatment resulted in the upregulation of caspases-3, -8, and -9 in a dose-dependent manner. nih.govspandidos-publications.com The activation of caspase-9 is a hallmark of the mitochondria-dependent pathway, as it is directly activated by the cytochrome c-containing apoptosome complex.
In human leukemia cells, DIM exposure led to the cleavage and activation of caspases-3, -7, -8, and -9. scispace.com Similarly, in pancreatic cancer cells, DIM and its derivatives induced the cleavage of caspase-8 and caspase-3. oup.comnih.gov The activation of caspase-8, typically associated with the extrinsic apoptotic pathway, suggests a potential crosstalk between the intrinsic and extrinsic pathways in DIM-mediated apoptosis. spandidos-publications.com In prostate cancer cells, DIM and its ring-substituted analogs were also found to increase the activity of caspases-3, -8, and -9. inrs.ca
A key substrate of the executioner caspases, particularly caspase-3 and caspase-7, is Poly (ADP-ribose) Polymerase (PARP), an enzyme involved in DNA repair. nih.govspandidos-publications.com The cleavage of PARP by activated caspases is considered a hallmark of apoptosis. spandidos-publications.comoup.com Numerous studies have demonstrated that DIM treatment leads to the cleavage of PARP in various cancer cell lines.
In human nasopharyngeal carcinoma cells, cleaved PARP levels were upregulated following DIM treatment in a dose-dependent manner. nih.govspandidos-publications.com This finding is consistent with the observed activation of caspases in these cells. Similarly, in human leukemia cells, DIM treatment resulted in PARP degradation. scispace.com In pancreatic cancer cells, DIM and its derivatives induced PARP cleavage, which was inhibited by caspase inhibitors, further confirming the role of caspases in this process. oup.comnih.gov PARP cleavage was also observed in esophageal squamous cell carcinoma and prostate cancer cells treated with DIM. spandidos-publications.cominrs.ca
Bcl-2 Family Protein Modulation (Bax, Bcl-2)
This compound (DIM) has been shown to induce apoptosis in various cancer cell lines through the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. This family includes both anti-apoptotic members, such as Bcl-2, and pro-apoptotic members, like Bax. The ratio of these proteins is critical in determining a cell's susceptibility to apoptosis.
In human breast cancer cells, DIM treatment has been observed to decrease the protein and transcript levels of the anti-apoptotic protein Bcl-2. nih.gov Concurrently, DIM increases the levels of the pro-apoptotic protein Bax. nih.govspandidos-publications.com This shift in the Bax/Bcl-2 ratio creates a cellular environment that favors apoptosis. nih.govjefferson.edu Specifically, in MCF-7 and MDA-MB-231 breast cancer cells, DIM treatment leads to a reduction in Bcl-2 protein levels and the amount of Bcl-2 bound to Bax, thereby freeing Bax to promote apoptosis. nih.gov The significance of Bcl-2 downregulation in DIM-induced apoptosis was further demonstrated by the fact that ectopic expression of Bcl-2 in MCF-7 cells attenuated the apoptotic effects of DIM. nih.gov
Similar effects have been noted in other cancer types. In esophageal squamous cell carcinoma cells, DIM downregulated the expression of Bcl-2 while upregulating Bax expression in a concentration-dependent manner. nih.gov In nasopharyngeal carcinoma cells, DIM suppressed the expression of the anti-apoptotic protein Bcl-2 and increased the levels of pro-apoptotic proteins Bax and Bak. spandidos-publications.com However, the effect of DIM on Bcl-2 family proteins can be cell-type specific. For instance, in HCT116 human colon cancer cells, DIM did not affect the protein levels of Bcl-2 or Bax, whereas in HT-29 colon cancer cells, it decreased Bcl-2 levels without altering Bax levels. nih.gov In some breast cancer cell studies, DIM treatment decreased Bcl-2 protein expression with no change in Bax protein expression. jefferson.edu
The modulation of Bcl-2 family proteins by DIM appears to be a key mechanism in its pro-apoptotic activity across a range of cancers, although the specific effects on individual proteins can vary depending on the cellular context.
Cytochrome c and Smac/Diablo Translocation
The alteration of the Bax/Bcl-2 ratio by this compound (DIM) leads to increased mitochondrial outer membrane permeabilization (MOMP). This event is a critical point of no return in the intrinsic apoptotic pathway, resulting in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. Two key molecules released are cytochrome c and Smac/Diablo (Second mitochondria-derived activator of caspases/Direct IAP-binding protein with low pI).
Once in the cytosol, cytochrome c binds to Apoptotic protease activating factor-1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome. This complex then recruits and activates caspase-9, an initiator caspase that subsequently activates executioner caspases like caspase-3, leading to the execution phase of apoptosis. researchgate.net
Smac/Diablo promotes apoptosis by inhibiting the activity of Inhibitor of Apoptosis Proteins (IAPs). IAPs are endogenous caspase inhibitors that can block apoptosis by binding to and neutralizing caspases. By binding to IAPs, Smac/Diablo relieves this inhibition, allowing caspases to carry out the apoptotic program. researchgate.netembopress.org
Studies have shown that DIM treatment induces the translocation of both cytochrome c and Smac/Diablo from the mitochondria to the cytoplasm in various cancer cell lines. In human colon cancer cells (HCT116 and HT-29), DIM treatment led to an increased translocation of cytochrome c and Smac/Diablo from the mitochondria. nih.gov Similarly, in human prostate cancer cells (LNCaP and DU145), DIM increased mitochondrial membrane permeability and the subsequent release of cytochrome c and Smac/Diablo. nih.gov In nasopharyngeal carcinoma cells, DIM treatment also resulted in the efflux of cytochrome c and Smac into the cytosol. spandidos-publications.com
Interestingly, the release of Smac/Diablo from the mitochondria appears to be a caspase-catalyzed event, occurring downstream of cytochrome c translocation. embopress.org This suggests a sequential process where initial cytochrome c release and subsequent caspase activation further amplify the apoptotic signal by promoting the release of Smac/Diablo.
Prostate Apoptosis Response-4 (Par-4) Activation
Prostate Apoptosis Response-4 (Par-4) is a tumor suppressor protein that plays a significant role in inducing apoptosis in cancer cells, while leaving normal cells unaffected. d-nb.infosemanticscholar.org Par-4 can exert its pro-apoptotic functions through both intracellular and extracellular pathways. Intracellularly, Par-4 can translocate to the nucleus and inhibit the NF-κB survival pathway, leading to the downregulation of anti-apoptotic proteins like Bcl-2. semanticscholar.orgplos.org Extracellularly, secreted Par-4 can bind to the cell surface receptor GRP78 on cancer cells, triggering apoptosis through the FADD/caspase-8/caspase-3 pathway. semanticscholar.orgplos.org
The activation and upregulation of Par-4 have been implicated in the apoptotic response to various therapeutic agents. Overexpression of Par-4 has been shown to sensitize cancer cells to drug-induced apoptosis. plos.org Par-4 is considered a substrate for caspase-3, and its cleavage by caspase-3 during apoptosis generates a C-terminal fragment that accumulates in the nucleus and exhibits enhanced pro-apoptotic activity. nih.govnih.gov This cleaved fragment can inhibit IκBα phosphorylation, thereby blocking NF-κB nuclear translocation and promoting apoptosis. nih.gov
While direct studies on the activation of Par-4 by this compound (DIM) are not extensively detailed in the provided context, the known mechanisms of DIM-induced apoptosis, such as caspase activation and Bcl-2 downregulation, align with the pathways influenced by Par-4. The ability of Par-4 to be upregulated in response to apoptotic stimuli and to sensitize cancer cells to apoptosis suggests that it could be a component of the cellular response to DIM treatment. plos.org
Anti-Inflammatory Effects of this compound
This compound (DIM) has demonstrated significant anti-inflammatory properties in various experimental models. mskcc.orgnih.govplos.org Inflammation is a critical process that can contribute to the development and progression of numerous chronic diseases, including cancer. frontiersin.org The anti-inflammatory activity of DIM is associated with its ability to modulate key signaling pathways and reduce the production of pro-inflammatory mediators. nih.gov For instance, in a mouse model of colitis, DIM exhibited therapeutic effects and decreased the number of colitis-associated colon tumors, which was linked to a reduction in pro-inflammatory cytokines. nih.gov
Regulation of Inflammatory Signaling Pathways (e.g., NF-κB, TGF-β, Smad)
A primary mechanism underlying the anti-inflammatory effects of this compound (DIM) is its ability to regulate key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. nih.govnih.gov NF-κB is a crucial transcription factor that controls the expression of numerous genes involved in inflammation, immunity, and cell survival. In many inflammatory conditions and cancers, the NF-κB pathway is constitutively active. DIM has been shown to suppress NF-κB activity, which may occur through the inhibition of p65 nuclear translocation. oup.com
In addition to the NF-κB pathway, DIM also modulates the Transforming Growth Factor-beta (TGF-β)/Smad signaling cascade. nih.govnih.gov The TGF-β pathway plays a complex role in cellular processes, and its dysregulation can contribute to inflammation and fibrosis. In a model of radiation-induced lung injury, DIM was found to inhibit fibrotic and inflammatory responses by regulating both the TGF-β/Smad and NF-κB pathways. nih.govresearchgate.net Specifically, DIM downregulated the expression of TGF-β1, Smad3, and the phosphorylation of Smad2/3 in lung tissues. nih.govresearchgate.net In a model of chronic liver injury, DIM also inhibited the expression of TGF-β1 and Smad 2/3. mdpi.com
The table below summarizes the effects of DIM on these key inflammatory signaling pathways.
Signaling Pathway | Effect of DIM | Observed in |
NF-κB | Inhibition of activation/nuclear translocation | Various cancer and inflammatory models nih.govnih.govoup.com |
TGF-β/Smad | Downregulation of TGF-β1 and Smad2/3 | Radiation-induced lung injury, chronic liver injury nih.govresearchgate.netmdpi.com |
Cytokine and Chemokine Modulation (e.g., IL-6, IL-8, TNF-α)
The regulation of inflammatory signaling pathways by this compound (DIM) translates into the modulation of downstream effector molecules, such as cytokines and chemokines. DIM has been shown to suppress the production of several pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). frontiersin.orgmdpi.com
In a study on rheumatoid arthritis fibroblast-like synoviocytes, DIM significantly suppressed the TNF-α-induced increase in the mRNA levels and release of IL-6 and IL-1β. frontiersin.org Similarly, in a model of acute liver failure, DIM treatment reduced serum levels of TNF-α, IL-6, and the chemokine CCL2. nih.gov In ducks infected with Riemerella anatipestifer, DIM treatment significantly reduced the expression of inflammatory cytokines such as IL-17A, IL-6, and IL-1β in the spleen and liver. plos.org In a mouse model of radiation-induced lung injury, DIM administration inhibited the content of inflammatory factors like IL-1β and IL-6 in lung tissue. nih.gov
However, the effects of DIM on cytokine expression can be cell-type and context-specific. For example, in LPS-stimulated u-THP-1 monocytic cells, DIM inhibited the induction of IL-8 mRNA but did not affect the mRNA levels of TNF-α or IL-6. mdpi.com
The table below provides a summary of the modulatory effects of DIM on various cytokines and chemokines.
Cytokine/Chemokine | Effect of DIM | Experimental Model |
IL-6 | Decrease | Rheumatoid arthritis synoviocytes, acute liver failure, Riemerella anatipestifer infection, radiation-induced lung injury plos.orgfrontiersin.orgnih.govnih.gov |
IL-8 | Decrease | Rheumatoid arthritis synoviocytes, LPS-stimulated monocytic cells frontiersin.orgmdpi.com |
TNF-α | Decrease | Acute liver failure nih.gov |
IL-1β | Decrease | Rheumatoid arthritis synoviocytes, radiation-induced lung injury, Riemerella anatipestifer infection plos.orgfrontiersin.orgnih.gov |
CCL2 | Decrease | Acute liver failure nih.gov |
Antioxidant Activity and Oxidative Stress Response by this compound
This compound (DIM) exhibits antioxidant properties and can modulate the cellular response to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products. nih.gov Oxidative stress has been linked to various pathological processes, including inflammation and carcinogenesis. nih.gov
DIM and its parent compound, indole-3-carbinol (I3C), have been shown to reduce oxidative stress, stimulate the expression of antioxidant response element (ARE)-driven genes, and protect against DNA damage. nih.gov In a study on hyperglycemia-mediated oxidative stress in mice, DIM treatment was found to decrease markers of lipid peroxidation and increase the levels of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). researchgate.net
One of the mechanisms by which DIM exerts its antioxidant effects is through the activation of the NFE2L2 (Nrf2) transcription factor, which regulates the expression of a wide array of antioxidant and detoxification enzymes. aacrjournals.org In hippocampal neuronal cells, DIM was shown to protect against oxidative stress-induced apoptosis by promoting the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC) via the Akt/Nrf2/ARE pathway. nih.gov
Furthermore, low concentrations of DIM have been found to protect cells against oxidative stress in a manner dependent on the tumor suppressor protein BRCA1. aacrjournals.org This protection involves the BRCA1-dependent stimulation of Nrf2 activity. aacrjournals.org DIM can also stimulate Ataxia-Telangiectasia Mutated (ATM) signaling, which in turn activates antioxidant pathways. pnas.org This suggests that DIM's ability to activate ATM and BRCA1 signaling contributes to its radioprotective and antioxidant functions. pnas.org
The table below summarizes the key aspects of DIM's antioxidant activity.
Mechanism/Effect | Details |
Reduction of Oxidative Stress Markers | Decreased lipid peroxidation products (TBARS, LOOH, CD) researchgate.net |
Upregulation of Antioxidant Enzymes | Increased levels of SOD, CAT, GPx, HO-1, GCLC researchgate.netnih.gov |
Activation of Nrf2 Pathway | Stimulates Nrf2 activity and ARE-driven gene expression aacrjournals.orgnih.gov |
Involvement of BRCA1 and ATM | Protection against oxidative stress is dependent on BRCA1 and involves ATM signaling activation aacrjournals.orgpnas.org |
Activation of Nrf2 Pathway
This compound (DIM) is a recognized activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress. tandfonline.commdpi.com In response to oxidative or xenobiotic stress, the transcription factor Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. tandfonline.com This binding initiates the transcription of a suite of cytoprotective genes, including antioxidant and phase II detoxifying enzymes. tandfonline.comresearchgate.net
Research indicates that DIM can modulate the interaction between Nrf2 and its cytosolic repressor, Kelch-like ECH-associated protein 1 (Keap1), facilitating the nuclear translocation of Nrf2. tandfonline.com Studies have demonstrated that oral administration of DIM leads to increased nuclear localization of Nrf2 and subsequently enhances the expression of Nrf2-driven proteins such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutathione S-transferase (GST). tandfonline.comresearchgate.net In hippocampal neuronal cells, DIM has been shown to liberate Nrf2 from the Keap1-Nrf2 complex through the activation of the Akt pathway, leading to the promotion of antioxidant enzyme formation. nih.gov This activation of the Nrf2/ARE signaling pathway is a key mechanism through which DIM exerts its protective effects against cellular damage. tandfonline.commdpi.com
Protection Against Oxidative Stress
DIM provides cellular protection against oxidative stress through several interconnected mechanisms, prominently involving the Nrf2 pathway. aacrjournals.orgpnas.org By activating Nrf2, DIM stimulates the expression of various antioxidant enzymes, including HO-1, NQO1, glutamate-cysteine ligase catalytic subunit (GCLC), and GST. tandfonline.comnih.gov This enhancement of the cellular antioxidant arsenal (B13267) helps to neutralize reactive oxygen species (ROS) and mitigate oxidative damage. mdpi.comnih.gov For instance, in hippocampal neuronal cells exposed to glutamate-induced oxidative stress, DIM treatment was found to reduce ROS levels and restore glutathione (GSH) levels. nih.gov
Beyond the Nrf2 pathway, DIM's protective effects are also linked to the tumor suppressor protein BRCA1. aacrjournals.orgpnas.org Studies have shown that low concentrations of DIM can stimulate BRCA1 expression and protect cells from hydrogen peroxide-induced stress in a BRCA1-dependent manner. aacrjournals.org This protection is partly attributed to BRCA1's role in stimulating an antioxidant response via Nrf2. aacrjournals.org Furthermore, DIM has been observed to protect against ionizing radiation by stimulating antioxidant defenses mediated by BRCA1 and Nrf2. pnas.org The compound's ability to attenuate oxidative stress contributes to its neuroprotective and cardioprotective properties observed in various experimental models. tandfonline.comnih.govresearchgate.net
Immunomodulatory Properties of this compound
DIM exhibits potent immunomodulatory activities, influencing both innate and adaptive immune responses. nih.govnih.govplos.org It has been shown to stimulate the proliferation of splenocytes and enhance the production of reactive oxygen species by peritoneal macrophages. nih.govnih.gov Oral administration of DIM in mice has been found to increase serum levels of several cytokines, including Granulocyte-colony stimulating factor (G-CSF), Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Interferon-gamma (IFN-γ). nih.govnih.gov These properties may contribute to the compound's observed antiviral and antitumor activities. nih.gov
Interferon-Gamma (IFNγ) Signaling Activation and Potentiation
A significant aspect of DIM's immunomodulatory function is its ability to activate and potentiate the IFNγ signaling pathway in human cancer cells. nih.govnih.gov IFNγ is a critical cytokine in tumor immunosurveillance. nih.gov DIM has been shown to up-regulate the expression of IFNγ itself and to enhance the cellular response to this cytokine. nih.govnih.gov This potentiation of IFNγ signaling represents a novel immune-activating mechanism of DIM that may contribute to its established effectiveness against various tumor types. nih.gov
The potentiation of IFNγ signaling by DIM is initiated, in part, by the up-regulation of the IFNγ receptor. nih.govnih.gov Specifically, DIM treatment has been shown to increase the expression of the IFNγ receptor 1 (IFNGR1), the ligand-binding chain of the heterodimeric IFNγ receptor. nih.govoup.com By increasing the number of IFNγ receptors on the cell surface, DIM renders cells more responsive to the growth-inhibitory and immune-stimulatory effects of IFNγ. nih.govoup.com This effect on receptor expression is a key initial step in DIM's ability to augment the entire IFNγ signaling cascade. nih.gov
Following receptor binding, IFNγ signaling proceeds through the phosphorylation of the Signal Transducer and Activator of Transcription 1 (STAT1). nih.govoup.com DIM has been demonstrated to synergistically augment the IFNγ-induced phosphorylation of STAT1. nih.gov This enhanced phosphorylation is a clear indicator of DIM's activation of the IFNγ pathway. nih.gov While DIM can inhibit the phosphorylation of STAT3 and STAT5 in other contexts, its synergistic effect with IFNγ on STAT1 phosphorylation points to a specific potentiation of the Type II interferon response pathway, a crucial component of anti-tumor immunity. nih.govnih.govsemanticscholar.org
A critical downstream effect of activated IFNγ signaling is the up-regulation of Major Histocompatibility Complex class I (MHC-1) molecules on the cell surface. nih.gov MHC-1 molecules present intracellular peptides to cytotoxic T lymphocytes (CTLs), a key step in the elimination of cancerous or virally infected cells. wikipedia.org Research has shown that co-treatment with DIM and IFNγ results in a synergistic increase in the levels of MHC-1 expression. nih.gov This is accompanied by increased levels of messenger RNAs (mRNAs) for proteins associated with MHC-1, such as transporters involved in antigen processing. nih.gov This enhancement of antigen presentation machinery strengthens the cell-mediated immune response against tumor cells. nih.govnih.gov
Data Tables
Table 1: Effect of this compound on Nrf2 Pathway and Oxidative Stress
Experimental Model | Key Findings | Reference(s) |
---|---|---|
Doxorubicin-treated mice | DIM activated Nrf2, increased expression of HO-1, NQO1, and GST, and enhanced antioxidant enzyme activities. | tandfonline.com |
CCl4-treated mice | DIM activated the hepatic Nrf2 cascade and attenuated oxidative stress. | mdpi.com |
Glutamate-treated HT-22 hippocampal cells | DIM promoted the formation of antioxidant enzymes (HO-1, NQO1, GCLC) via the Akt/Nrf2/ARE pathway. | nih.gov |
Table 2: Immunomodulatory Effects of this compound on IFNγ Signaling
Cell Line/Model | Key Findings | Reference(s) |
---|---|---|
MCF-7 breast cancer cells | DIM activated the expression of the IFNγ receptor (IFNGR1). | nih.gov |
MCF-7 breast cancer cells | DIM synergistically augmented IFNγ-induced phosphorylation of STAT1. | nih.gov |
MCF-7 breast cancer cells | Co-treatment with DIM and IFNγ produced a synergistic increase in MHC-1 expression. | nih.gov |
Signal Transducer and Activator of Transcription Factor 1 (STAT1) Phosphorylation
Anti-Virulence Activity against Bacterial Biofilms (e.g., P. aeruginosa)
This compound (DIM) has demonstrated significant anti-virulence activity by inhibiting the formation of bacterial biofilms, which are protective structures that contribute to antibiotic resistance. nih.govnih.gov In vitro studies have shown that DIM can effectively inhibit biofilm formation by the gram-negative pathogen Pseudomonas aeruginosa. nih.govresearchgate.net Research indicates that DIM treatment can inhibit the biofilm formation of P. aeruginosa by 70%. nih.govnih.govresearchgate.netnutraingredients.com
The mechanism behind this anti-biofilm activity involves the downregulation of genes associated with virulence and biofilm formation. nih.govnih.gov Transcriptomic analysis has revealed that DIM treatment leads to shifts in the gene expression profile of P. aeruginosa, specifically downregulating 14 virulence-associated super-regulators. nih.govnih.govresearchgate.net Molecular docking studies suggest that DIM may interfere with the autoinducer- or DNA-binding pockets of these virulence regulators. nih.govnih.govresearchgate.net
Furthermore, the combination of DIM with conventional antibiotics has shown synergistic effects. When combined with tobramycin, DIM enhanced the inhibition of P. aeruginosa biofilm to 94%. nih.govnih.govresearchgate.netnutraingredients.com This suggests that DIM can potentially be used to weaken the protective biofilm, making the bacteria more susceptible to antibiotics. nih.govnih.govnutraingredients.com It is noteworthy that DIM prevents biofilm formation and can destroy existing biofilms without directly causing microbial death, highlighting its role as an anti-virulence agent rather than a traditional antibiotic. nih.govnih.govresearchgate.net
Bacterial Strain | Inhibition of Biofilm Formation by DIM | Combined Inhibition with Tobramycin |
Pseudomonas aeruginosa | 70% | 94% |
Acinetobacter baumannii | 65% | Not specified |
Data derived from in vitro assays. nih.govnih.govresearchgate.netnutraingredients.com
DNA Damage Response Modulation by this compound
This compound has been shown to modulate the DNA damage response (DDR), a critical cellular process for maintaining genomic integrity. pnas.orgnih.gov Rather than causing DNA damage itself, DIM appears to stimulate a DDR-like response, which can protect cells from the harmful effects of agents like ionizing radiation. pnas.orgnih.gov
DIM activates the Ataxia-Telangiectasia Mutated (ATM) kinase, a central regulator of the DDR. pnas.orgnih.govresearchgate.net This activation occurs rapidly, even at physiologic submicromolar concentrations, and leads to the phosphorylation of ATM on serine 1981. pnas.org Following its activation, ATM phosphorylates multiple downstream substrates involved in the DDR, effectively initiating a response pathway without the presence of actual DNA double-strand breaks. pnas.orgnih.gov This stimulation of an ATM-driven DDR-like response is a unique mechanism of action for DIM. pnas.orgnih.gov The activation of ATM by DIM may be partially due to the inhibition of protein phosphatase 2A (PP2A), which is an upstream regulator of ATM. pnas.orgnih.gov
The stimulation of the DNA damage response by DIM involves signaling through the MRE11-RAD50-NBS1 (MRN)/ATM/BRCA1 pathway. pnas.org The MRN complex acts as a sensor for DNA damage and is an upstream activator of ATM. pnas.orgfrontiersin.org Studies have shown that cells deficient in MRE11, ATM, or BRCA1 are more sensitive to radiation and are not protected by DIM, indicating the essential role of this pathway in DIM's radioprotective effects. pnas.org In response to DIM, activated ATM phosphorylates BRCA1, a key tumor suppressor protein involved in DNA repair. pnas.org This signaling cascade ultimately enhances DNA repair mechanisms and cell survival pathways. pnas.org In prostate cancer cells, however, DIM has been observed to lead to the epigenetic suppression of AR target genes involved in DNA repair, such as MRE11, which is associated with an increase in DNA damage. nih.govcancer-genetics.org
Component | Role in DIM-Mediated DNA Damage Response |
ATM | Key kinase activated by DIM, initiating the DDR-like response. pnas.orgnih.gov |
MRN Complex | Acts as an upstream activator of ATM in the signaling cascade. pnas.org |
BRCA1 | A downstream substrate of ATM, its phosphorylation is crucial for the protective effects of DIM. pnas.org |
ATM-Driven DNA Damage Response-Like Stimulation
Telomerase Activity Inhibition by this compound
This compound has been found to inhibit telomerase activity, an enzyme crucial for maintaining telomere length and promoting the immortality of cancer cells. nih.goviiarjournals.org This inhibition has been observed in various cancer cell lines, including nasopharyngeal carcinoma and prostate cancer. nih.goviiarjournals.org
The primary mechanism by which DIM inhibits telomerase activity is through the downregulation of the human Telomerase Reverse Transcriptase (hTERT), the catalytic subunit of the telomerase enzyme. nih.govnih.gov Studies have demonstrated that DIM treatment leads to a dose-dependent decrease in both the mRNA and protein expression of hTERT. nih.gov However, the expression of the RNA component of telomerase (hTR) appears to remain unchanged, suggesting that hTERT is the specific target of DIM in this process. nih.gov This downregulation of hTERT is functionally linked to the anti-proliferative effects of DIM. nih.govnih.gov
The inhibition of telomerase activity by DIM leads to the progressive shortening of telomeres. nih.govresearchgate.net In nasopharyngeal carcinoma cells treated with DIM, a concentration-dependent shortening of telomeres was observed. nih.govresearchgate.net This reduction in telomere length is a direct consequence of the diminished ability of the cell to maintain its telomeres due to the downregulation of hTERT. nih.gov Critically short telomeres can trigger cellular senescence or apoptosis, contributing to the anti-cancer effects of DIM. plos.org
Cell Line | Effect of DIM on Telomerase | Outcome |
Nasopharyngeal Carcinoma (5-8F) | Inhibition of telomerase activity via hTERT downregulation. nih.gov | Telomere shortening. nih.govresearchgate.net |
Prostate Cancer (LNCaP, PC3) | Inhibition of telomerase activity and hTERT mRNA expression. iiarjournals.org | Reduced cell viability. iiarjournals.org |
Breast Cancer (MCF7) | Downregulation of hTERT expression. nih.gov | Inhibition of telomerase activity and induction of cellular senescence. nih.gov |
Downregulation of Human Telomerase Reverse Transcriptase (hTERT)
Aryl Hydrocarbon Receptor (AHR) Activation by this compound
The aryl hydrocarbon receptor (AHR) is a ligand-activated transcription factor that plays a crucial role in mediating cellular responses to a variety of environmental and dietary compounds. frontiersin.org this compound (DIM), a natural compound derived from the digestion of indole-3-carbinol found in cruciferous vegetables, has been identified as a modulator of AHR. nih.govresearchgate.net While considered a weaker agonist compared to potent activators like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), DIM's interaction with AHR initiates a cascade of molecular events that influence numerous cellular processes. mdpi.com
Upon binding to its ligand, the AHR, which is typically sequestered in the cytoplasm in a complex with chaperone proteins, translocates to the nucleus. frontiersin.orgnih.gov In the nucleus, it forms a heterodimer with the AHR nuclear translocator (ARNT). frontiersin.orgnih.gov This complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, thereby regulating their transcription. frontiersin.orgnih.gov
The unique indole (B1671886) structure of DIM facilitates its interaction with the AHR, promoting transcriptional activation through selective binding. scbt.com This interaction is thought to involve π-π stacking, which enhances the affinity of DIM for the receptor and stabilizes specific conformations of the AHR complex, leading to the initiation of downstream signaling cascades. scbt.com
Detailed Research Findings
Research has demonstrated that DIM's activation of the AHR pathway leads to distinct downstream effects compared to other AHR ligands. Studies comparing DIM with the potent and toxic AHR ligand TCDD have revealed that while both compounds activate AHR-dependent pathways, they do so with differing efficacy, leading to fundamentally different biological outcomes. aacrjournals.org
For instance, TCDD is a strong inducer of CYP1 family gene expression, which is involved in estrogen metabolism. aacrjournals.org In contrast, DIM is a relatively weak inducer of these genes. aacrjournals.org However, DIM is a potent inhibitor of estrogen receptor-α (ERα) expression and signaling, an effect that is notably weaker with TCDD treatment. aacrjournals.org These differential effects are confirmed to be AHR-dependent through studies using small interfering RNA (siRNA) to knock down AHR. aacrjournals.org
A study on human breast cancer cells (MCF-7) showed that DIM treatment resulted in a greater number of genome-wide AHR binding sites compared to TCDD. mdpi.com This suggests that DIM's ability to activate both ERα and AHR leads to the recruitment of AHR to additional genomic locations. mdpi.com Specifically, DIM treatment led to 14,737 AHR-bound regions, whereas TCDD treatment resulted in 7,762. mdpi.com
Furthermore, DIM's modulation of AHR has been shown to influence other critical signaling pathways. It can suppress the NF-κB pathway and reverse the epithelial-mesenchymal transition (EMT), a process involved in cancer cell metastasis. frontiersin.orgnih.gov This is achieved in part by modulating AHR signaling, which in turn affects downstream targets. frontiersin.orgnih.gov For example, in esophageal squamous cell carcinoma cells, DIM treatment led to the translocation of AHR into the nucleus, an increase in the AHR target gene CYP1A1, and a reversal of EMT markers. nih.gov
Molecular docking and dynamic simulation studies have provided insights into the structural basis of AHR's interaction with various ligands. These computational analyses suggest that ligands like DIM can induce specific local and global conformational changes in the AHR ligand-binding domain, which may account for their distinct biological activities. nih.govnih.gov
The following tables summarize the comparative effects of DIM and TCDD on AHR-mediated gene expression and the differential genomic binding of AHR in response to these ligands.
Ligand | Effect on CYP1 Gene Expression | Effect on Estrogen Receptor-α (ERα) Signaling |
This compound (DIM) | Weak Inducer aacrjournals.org | Strong Inhibitor aacrjournals.org |
2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) | Strong Inducer aacrjournals.org | Weaker Inhibitor aacrjournals.org |
Treatment | Number of AHR-Bound Regions in MCF-7 Cells |
DMSO (Control) | 1,726 mdpi.com |
TCDD | 7,762 mdpi.com |
This compound (DIM) | 14,737 mdpi.com |
Preclinical Research Models and Findings with 3,3 Diindolylmethane
Cancer Research Models
Preclinical studies have demonstrated the effects of 3,3'-Diindolylmethane (DIM) in various breast cancer models. In 7,12-Dimethylbenz(a)anthracene (DMBA)-induced mammary tumor models in rodents, dietary administration of indole-3-carbinol (B1674136) (I3C), the precursor to DIM, has been shown to decrease tumor incidence. oup.com
In cell line studies, DIM exhibits varied effects depending on the receptor status of the cancer cells. In estrogen receptor-positive (ER-positive) MCF-7 cells, DIM has been shown to induce a G1 cell cycle arrest. aacrjournals.org In breast cancer cell lines that overexpress human epidermal growth factor receptor 2 (Her-2), DIM has been found to inhibit activated Akt expression and induce apoptosis. nih.gov When combined with paclitaxel (B517696), DIM enhances apoptosis in Her-2/neu-positive human breast cancer cells, leading to a G2 phase cell cycle arrest. nih.govjefferson.edu Furthermore, in combination with Herceptin, DIM has been shown to reduce cell viability and colony formation in HER-2/neu-expressing SKBR3 cells. nih.govplos.org
Interactive Table:
Model | Findings | Mechanisms of Action |
---|---|---|
DMBA-induced mammary tumors (rodents) | Decreased tumor incidence (with I3C, DIM's precursor). oup.com | - |
MCF-7 (ER-positive) | Induced G1 cell cycle arrest. aacrjournals.org | Inhibition of cyclin-dependent kinase expression. aacrjournals.org |
Her-2 overexpressing cell lines | Inhibited activated Akt expression, induced apoptosis. nih.gov | Induction of p27kip transcript expression and nuclear localization. nih.gov |
Her-2/neu-positive cells (with Paclitaxel) | Enhanced apoptosis, G2 phase cell cycle arrest. nih.govjefferson.edu | Decreased activation of ERK1/ERK2. jefferson.edu |
SKBR3 (HER-2/neu-expressing) (with Herceptin) | Reduced cell viability and colony formation. nih.govplos.org | Down-regulation of Akt and NF-kB p65, upregulation of miR-200, reduction of FoxM1 expression. nih.gov |
In preclinical prostate cancer research, DIM has shown anti-proliferative effects in various cell lines, including the androgen-dependent LNCaP, and the androgen-independent DU145 and PC-3 cells. nih.gov In LNCaP cells, DIM inhibits cell proliferation and reduces dihydrotestosterone (B1667394) (DHT)-induced prostate-specific antigen (PSA) secretion. nih.gov It has been observed to mediate G1 cell cycle arrest in both LNCaP and DU145 cells. nih.gov
Studies using the Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) model have shown that dietary DIM can prevent the development of advanced prostate cancer. biorxiv.org In a xenograft model using TRAMP-C2 cells, DIM significantly reduced tumor development and size. nih.gov Furthermore, in an orthotopic animal model, a formulation of DIM was found to have an inhibitory effect on tumor growth. Research also indicates that DIM can down-regulate the androgen receptor (AR) and PSA in both in vitro and in vivo models. nih.gov
Interactive Table:
Model | Findings | Mechanisms of Action |
---|---|---|
LNCaP (androgen-dependent) | Inhibited cell proliferation, reduced DHT-induced PSA secretion, induced G0/G1 arrest. nih.govwiley.com | Down-regulation of AR and PSA, suppression of androgen-induced AR translocation. nih.gov |
DU145 (androgen-independent) | Mediated G1 cell cycle arrest. nih.gov | Activation of p38. nih.gov |
PC-3 (androgen-independent) | Inhibited cell proliferation. nih.gov | - |
TRAMP mouse model | Prevented development of advanced prostate cancer. biorxiv.org | Possible estrogen receptor mediated mechanism. biorxiv.org |
TRAMP-C2 xenograft | Reduced tumor development and size. nih.gov | - |
Preclinical studies have explored the effects of DIM across a range of gastrointestinal cancers.
Colorectal Cancer: In colon cancer cells, DIM has been shown to inhibit cell proliferation and induce apoptosis. nih.gov
Pancreatic Cancer: In pancreatic cancer cell lines such as Panc-1 and Panc-28, DIM induces apoptosis through the upregulation of Death Receptor 5 (DR5), which is associated with endoplasmic reticulum (ER) stress. oup.commdpi.com It has also been found to sensitize pancreatic cancer cells to chemotherapeutic agents like cisplatin (B142131), gemcitabine (B846), and oxaliplatin (B1677828) by down-regulating NF-κB activation. nih.govaacrjournals.org
Gastric Cancer: In gastric cancer cell lines SNU-1, SNU-484, BGC-823, and SGC-7901, DIM has been observed to suppress cell growth and induce apoptosis. nih.govnih.govspandidos-publications.com The proposed mechanisms include the activation of the Hippo signaling pathway and the induction of ER stress. nih.govspandidos-publications.com However, one study noted that low concentrations of DIM could potentially promote gastric cancer cell growth. researchgate.net
Hepatocellular Carcinoma: In hepatocellular carcinoma (HCC) cell lines Hep3B, Huh7, SMMC-7721, and HepG2, DIM has been shown to suppress cell growth, proliferation, migration, and invasion. mdpi.comnih.govnih.gov The mechanisms involve the induction of apoptosis via ER stress and the suppression of FAK signaling. mdpi.comnih.govoncotarget.com
Esophageal Cancer: In patient-derived xenograft models of esophageal squamous cell carcinoma (ESCC), the combination of DIM and Eflornithine (DFMO) significantly suppressed tumor growth. jcancer.org
Interactive Table:
Cancer Type | Model | Findings | Mechanisms of Action |
---|---|---|---|
Colorectal | Colon cancer cells | Inhibited cell proliferation, induced apoptosis. nih.gov | - |
Pancreatic | Panc-1, Panc-28 | Induced apoptosis, chemosensitization. nih.govoup.commdpi.comaacrjournals.org | Upregulation of DR5, ER stress, down-regulation of NF-κB. nih.govoup.commdpi.com |
Gastric | SNU-1, SNU-484, BGC-823, SGC-7901 | Suppressed cell growth, induced apoptosis. nih.govnih.govspandidos-publications.com | Activation of Hippo signaling, induction of ER stress. nih.govspandidos-publications.com |
Hepatocellular | Hep3B, Huh7, SMMC-7721, HepG2 | Suppressed cell growth, proliferation, migration, invasion. mdpi.comnih.govnih.gov | Induction of apoptosis via ER stress, suppression of FAK signaling. mdpi.comnih.govoncotarget.com |
Esophageal | PDX models of ESCC | Suppressed tumor growth (in combination with DFMO). jcancer.org | - |
DIM has been investigated in preclinical models of gynecological cancers, with research focusing on cervical and endometrial cancer.
Cervical Cancer: In the K14-HPV16 transgenic mouse model, dietary DIM was found to prevent the progression from cervical dysplasia to carcinoma in situ. aacrjournals.orgnih.gov Studies using human cervical cancer cell lines HeLa and SiHa showed that DIM inhibited proliferation and induced apoptosis. spandidos-publications.com The proposed mechanisms involve the regulation of the MAPK and PI3K pathways. spandidos-publications.com
Endometrial Cancer: In the human Ishikawa endometrial cancer cell line, DIM has a potent cytostatic effect. oup.comnih.gov This effect is believed to be mediated by an estrogen receptor-dependent increase in transforming growth factor-alpha (TGF-α) expression. nih.gov Furthermore, DIM has been shown to suppress estrogen- and cyprodinil-induced proliferation, migration, and invasion of Ishikawa cells. nih.gov
Interactive Table:
Cancer Type | Model | Findings | Mechanisms of Action |
---|---|---|---|
Cervical | K14-HPV16 transgenic mice | Prevented progression from dysplasia to carcinoma in situ. aacrjournals.orgnih.gov | - |
Cervical | HeLa, SiHa cells | Inhibited proliferation, induced apoptosis. spandidos-publications.com | Regulation of MAPK and PI3K pathways. spandidos-publications.com |
Endometrial | Ishikawa cells | Cytostatic effect; suppressed proliferation, migration, and invasion. oup.comnih.govnih.gov | Estrogen receptor-mediated increase in TGF-α expression. nih.gov |
While research is more extensive in other areas, some studies have investigated the effects of DIM on lung cancer models. For instance, a synthetic N-glycoside derivative of DIM, known as NGD16, exhibited high tumor cell growth inhibitory activity in A549 lung cancer cells. oaepublish.com
Preclinical research has demonstrated the potential of DIM in nasopharyngeal carcinoma (NPC) models. In the poorly differentiated NPC cell line CNE-2, DIM has been shown to inhibit cell proliferation and induce apoptosis. nih.govnih.govresearchgate.net The mechanism for this is believed to be through the induction of G1 cell cycle arrest and a mitochondria-dependent apoptotic pathway. nih.govnih.gov In vivo studies using animal models have also shown that DIM has a preventive effect and can inhibit the development of NPC tumors. uni.lu
Interactive Table:
Model | Findings | Mechanisms of Action |
---|---|---|
CNE-2 cell line | Inhibited cell proliferation, induced apoptosis. nih.govnih.govresearchgate.net | Induction of G1 cell cycle arrest, mitochondria-dependent apoptosis. nih.govnih.gov |
Animal models | Preventive effect, inhibited tumor development. uni.lu | - |
Bladder Cancer Models
While direct preclinical models focusing specifically on this compound's (DIM) efficacy in bladder cancer are not as extensively documented in the provided search results as other cancer types, the compound's known mechanisms of action in various cancer models suggest potential avenues of investigation. These mechanisms include the induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways critical to cancer development. Further research is needed to specifically elucidate the effects of DIM in preclinical bladder cancer models.
Thyroid Proliferative Disease Models
Preclinical studies have investigated the anti-proliferative effects of this compound (DIM) in models of thyroid proliferative disease, which includes both goiter and thyroid carcinoma. nih.govnih.govcaldic.comresearchgate.net Research has demonstrated that DIM exhibits anti-proliferative activity in both papillary and follicular thyroid cancer cell lines. nih.gov
In follicular thyroid carcinoma cells, the anti-proliferative action of DIM was found to be mediated by inducing a G1 cell cycle arrest, which was followed by the induction of apoptosis. nih.gov Furthermore, DIM was shown to inhibit the growth of primary human goiter cells by 70% when compared to untreated controls. nih.govcaldic.com These findings challenge the traditional belief that cruciferous vegetable-derived compounds are goitrogenic, instead suggesting a therapeutic potential for DIM in managing glandular thyroid proliferative diseases. nih.gov A pilot study in patients with thyroid proliferative disease who were given DIM supplementation showed that the compound was detectable in thyroid tissue, serum, and urine, and it modulated estrogen metabolism. nih.govresearchgate.net
Table 1: Effects of this compound in Thyroid Proliferative Disease Models
Model System | Cell Lines | Key Findings |
---|---|---|
Papillary Thyroid Carcinoma | B-CPAP, 8505-C | DIM demonstrated anti-proliferative effects. nih.gov |
Follicular Thyroid Carcinoma | CGTH-W-1, ML-1 | DIM induced G1 cell cycle arrest and apoptosis. nih.gov |
Xenograft Mouse Models of Tumor Growth Suppression
Xenograft mouse models have been instrumental in demonstrating the in vivo tumor growth suppressive effects of this compound (DIM) across various cancer types.
In a xenograft model of human breast carcinoma using MCF-7 cells, DIM treatment was found to inhibit tumor growth by up to 64% compared to the control group. oup.com This study was noted as the first to provide evidence for the antiangiogenic properties of DIM and its ability to strongly inhibit the development of human breast tumors in a xenograft model. oup.com
For colon cancer, oral administration of DIM suppressed the growth of patient-derived xenograft tumors in mice. nih.gov The mechanism of action was identified as the direct inhibition of COX1/2 and ERK1/2 protein activities. nih.gov
In the context of gastric cancer, DIM was shown to inhibit the growth of human gastric tumors in a xenograft mouse model. spandidos-publications.com The underlying mechanism was the activation of the Hippo signaling pathway, which plays a crucial role in regulating cell proliferation and tumorigenesis. spandidos-publications.com
Furthermore, a combination of DIM and Eflornithine (DFMO) was found to significantly suppress the growth of esophageal squamous cell carcinoma in three patient-derived xenograft (PDX) cases. jcancer.org
Table 2: Summary of this compound Effects in Xenograft Mouse Models
Cancer Type | Xenograft Model | Key Findings |
---|---|---|
Breast Carcinoma | MCF-7 cells in athymic mice | Inhibited tumor growth by up to 64%; demonstrated antiangiogenic properties. oup.com |
Colon Cancer | Patient-derived xenografts | Suppressed tumor growth by inhibiting COX1/2 and ERK1/2. nih.gov |
Gastric Cancer | SNU-484 human gastric cancer cells | Inhibited tumor growth via activation of the Hippo signaling pathway. spandidos-publications.com |
Other Disease Models and Therapeutic Applications of this compound
Radiation Injury Models (e.g., Radiation-Induced Lung Injury)
Preclinical studies have shown that this compound (DIM) has protective effects against radiation-induced injury in various tissues. In a mouse model of radiation-induced lung injury (RILI), administration of DIM was found to alleviate pulmonary inflammation and fibrosis. nih.govtandfonline.comresearchgate.net The protective mechanism involves the inhibition of fibrotic and inflammatory responses through the regulation of the NF-κB and TGFβ/Smad signaling pathways. nih.govtandfonline.comresearchgate.net Specifically, DIM treatment led to a decrease in inflammatory cytokines such as IL-1β and IL-6, and reduced the expression of proteins involved in the NF-κB pathway. nih.govtandfonline.com It also downregulated the mRNA levels of α-SMA and COL1A1, as well as the levels of TGFβ1, Smad3, and p-Smad2/3 in lung tissues. nih.govtandfonline.com
Metabolomic studies on lung tissue from mice exposed to thoracic irradiation also demonstrated that DIM treatment dampened radiation-induced changes, including the suppression of metabolites associated with pro-inflammatory responses and oxidative stress, such as fatty acids. researchgate.net Furthermore, DIM has been shown to protect against radiation damage in the gastrointestinal tract and bone marrow. researchgate.netmdpi.comnih.gov It has been demonstrated to confer protection against ionizing radiation through a unique mechanism that involves stimulating the DNA damage response and activating cell survival signaling. nih.gov
Table 3: Protective Effects of this compound in Radiation Injury Models
Model | Key Findings |
---|---|
Radiation-Induced Lung Injury (RILI) in mice | Alleviated pulmonary inflammation and fibrosis. nih.govtandfonline.comresearchgate.net |
Inhibited NF-κB and TGFβ/Smad signaling pathways. nih.govtandfonline.comresearchgate.net | |
Reduced levels of pro-inflammatory cytokines (IL-1β, IL-6). nih.govtandfonline.com | |
Suppressed pro-inflammatory and oxidative stress-related metabolites. researchgate.net | |
Radiation-Induced Intestinal Injury in mice | Reduced intestinal radiation damage. mdpi.com |
Total Body Irradiation in rats and mice | Protected against lethal doses of radiation. nih.gov |
Human Papillomavirus (HPV)-Related Conditions (e.g., Cervical Dysplasia, Respiratory Papillomatosis)
This compound (DIM) has been extensively studied in preclinical models of Human Papillomavirus (HPV)-related conditions, particularly cervical dysplasia and recurrent respiratory papillomatosis. nih.govdovepress.com
In the K14-HPV16 transgenic mouse model, which mimics the progression of cervical dysplasia to cervical cancer, DIM has been shown to inhibit the development of cervical lesions. nih.govnih.govaacrjournals.orglifeextension.comnih.gov Studies have indicated that DIM can delay or inhibit the progression from cervical dysplasia to cervical cancer. lifeextension.com One study found that a diet containing 1,000 ppm of DIM completely suppressed the development of cervical cancer in these mice. nih.govaacrjournals.org The mechanisms behind this include altering estrogen metabolism to favor less carcinogenic metabolites and enhancing the immune response. nih.gov DIM also up-regulates the expression of the tumor suppressor gene PTEN, which is often lost during the progression of cervical cancer.
For recurrent respiratory papillomatosis (RRP), a condition caused by HPV leading to tumors in the respiratory tract, I3C and its derivative DIM are used as adjunct therapies. nih.govoup.comhc-sc.gc.ca Preclinical evidence suggests that DIM's efficacy in RRP is related to its ability to induce a more favorable estrogen metabolite balance, inhibit cell proliferation, and induce apoptosis. nih.gov
Table 4: Effects of this compound in HPV-Related Preclinical Models
Condition | Model | Key Findings |
---|---|---|
Cervical Dysplasia | K14-HPV16 transgenic mice | Inhibited development of cervical lesions. nih.govnih.govaacrjournals.orglifeextension.comnih.gov |
Suppressed progression to cervical cancer. nih.govaacrjournals.org | ||
Altered estrogen metabolism and enhanced immune response. nih.gov | ||
Up-regulated PTEN expression. | ||
Recurrent Respiratory Papillomatosis | General Preclinical Rationale | Used as an adjunct therapy. nih.govoup.comhc-sc.gc.ca |
Anti-inflammatory Disease Models (e.g., Periodontitis, Riemerella anatipestifer infection)
The anti-inflammatory properties of this compound (DIM) have been demonstrated in various preclinical disease models.
In a mouse model of experimentally induced periodontitis, DIM treatment for one week was shown to reduce the infiltration of inflammatory cells, preserve connective tissue, and lessen alveolar bone resorption. tandfonline.comresearchgate.net This was associated with a significant decrease in the expression of pro-inflammatory cytokines such as IL-1β and RANKL. tandfonline.com These findings suggest that DIM could be a potential host-modulatory agent in the treatment of periodontal diseases by inhibiting inflammation and bone resorption. tandfonline.comresearchgate.net
In a duck model of Riemerella anatipestifer infection, which causes significant inflammation, oral administration of DIM resulted in a 14% increase in survival rate and a significant decrease in bacterial load. plos.orgplos.orgresearchgate.netnih.gov The expression levels of inflammatory cytokines, including IL-17A, IL-17F, IL-6, and IL-1β, were significantly reduced in the spleens and livers of DIM-treated ducks. plos.orgplos.orgresearchgate.netnih.govaai.org These results indicate that DIM can ameliorate the effects of this bacterial infection by inhibiting the expression of inflammatory cytokines. plos.orgplos.orgresearchgate.netnih.gov
Furthermore, DIM has shown therapeutic effects in a mouse model of experimental colitis by reducing weight loss, colon shortening, and other clinical signs. nih.govresearchgate.net This was linked to a reduction in colonic myeloperoxidase activity and the production of prostaglandin (B15479496) E2, nitric oxide, and pro-inflammatory cytokines. nih.govresearchgate.net
Table 5: Anti-inflammatory Effects of this compound in Preclinical Models
Disease Model | Animal Model | Key Findings |
---|---|---|
Periodontitis | Mice | Reduced inflammatory cell infiltration and alveolar bone loss. tandfonline.comresearchgate.net |
Decreased expression of IL-1β and RANKL. tandfonline.com | ||
Riemerella anatipestifer Infection | Ducks | Increased survival rate and decreased bacterial burden. plos.orgplos.orgresearchgate.netnih.gov |
Reduced expression of inflammatory cytokines (IL-17A, IL-17F, IL-6, IL-1β). plos.orgplos.orgresearchgate.netnih.govaai.org | ||
Experimental Colitis | Mice | Attenuated clinical signs of colitis. nih.govresearchgate.net |
Neurological Disease Models (e.g., Stroke, Parkinson's Disease, Alzheimer's Disease)
Preclinical studies have explored the neuroprotective potential of this compound (DIM) across various models of neurological diseases. These investigations suggest that DIM may offer therapeutic benefits by targeting mechanisms involved in neurodegeneration and neuroinflammation. researchgate.netresearchgate.net
In models of ischemic stroke , such as middle cerebral artery occlusion, DIM has been shown to reduce behavioral deficits, decrease brain edema, and maintain the integrity of the blood-brain barrier. researchgate.net Research in animal models of perinatal hypoxia also indicates that DIM can provide neuroprotection by mitigating the overexpression of the aryl hydrocarbon receptor (AhR). researchgate.net
For Parkinson's Disease , research has utilized models where neurodegeneration is induced by toxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). In a mouse model of progressive neurodegeneration, orally administered derivatives of DIM, known as C-DIMs, were found to prevent the loss of dopaminergic neurons in the substantia nigra pars compacta and striatal dopamine (B1211576) terminals. nih.gov This neuroprotective effect is linked to the anti-inflammatory properties of these compounds. nih.gov Both in vitro and in vivo models of Parkinson's disease have demonstrated that DIM's neuroprotective responses are associated with its modulation of the AhR, which helps to counter inflammation. researchgate.net
In the context of Alzheimer's Disease , recent in vitro and in silico studies have investigated DIM's effects on key pathological markers. nih.gov Findings indicate that DIM can inhibit the activity of the acetylcholinesterase (AChE) enzyme and reduce the aggregation of beta-amyloid (Aβ) peptides. nih.gov In cell culture models using SH-S5Y5 cells, DIM enhanced cell viability and reduced reactive oxygen species (ROS) when exposed to Aβ-induced neurotoxicity. nih.gov Network pharmacology studies further suggest that DIM interacts with multiple proteins involved in the pathophysiology of Alzheimer's disease. nih.gov
Table 1: Summary of Preclinical Findings for DIM in Neurological Disease Models
Disease Model | Animal/Cell Model | Key Findings |
---|---|---|
Stroke (Ischemic) | Mouse (Middle Cerebral Artery Occlusion) | Reduced behavioral deficits, decreased brain edema, preserved blood-brain barrier integrity. researchgate.net |
Stroke (Hypoxic Ischemia) | Rat (Perinatal Hypoxia Model) | Provided neuroprotection by dampening elevations in AhR expression. researchgate.net |
Parkinson's Disease | Mouse (MPTP-induced neurodegeneration) | C-DIM derivatives prevented loss of dopaminergic neurons and striatal dopamine terminals. nih.gov |
Alzheimer's Disease | SH-S5Y5 cells, In silico | Inhibited acetylcholinesterase (AChE) and beta-amyloid (Aβ) aggregation; reduced Aβ-induced neurotoxicity and ROS. nih.gov |
Metabolic Disorder Models (e.g., Obesity, Diabetes)
The efficacy of this compound in mitigating metabolic disorders has been evaluated in several preclinical models, particularly those for obesity and diabetes. mdpi.com These studies highlight DIM's role in regulating adipogenesis and glucose metabolism. mdpi.comlktlabs.com
In high-fat diet (HFD)-fed mouse models of obesity , administration of DIM significantly suppressed body weight gain and was associated with a reduction in adipose tissue. nih.govresearchgate.net Further investigation using 3T3-L1 pre-adipocyte cell lines revealed that DIM inhibits adipogenesis, the process by which fat cells are formed. nih.govresearchgate.net The underlying mechanism involves the suppression of key adipogenic proteins such as PPAR-γ and C/EBPα. nih.gov It was observed that DIM halts the cell cycle progression in the early stages of adipogenesis through the inhibition of ubiquitin-specific peptidase 2 (USP2) activity, which leads to the degradation of cyclin D1. nih.gov
Regarding diabetes , preclinical research indicates that DIM can modulate carbohydrate metabolism. mdpi.com In animal models, DIM has been shown to decrease levels of glucose, insulin, and glycated hemoglobin (HbA1c). lktlabs.com This is achieved by increasing the activity of key enzymes in glucose metabolism, such as glucokinase and glucose-6-phosphate dehydrogenase, while decreasing the activity of glucose-6-phosphatase and fructose-1,6-bisphosphatase. lktlabs.com
Table 2: Summary of Preclinical Findings for DIM in Metabolic Disorder Models
Disorder Model | Animal/Cell Model | Key Findings |
---|---|---|
Obesity | High-Fat Diet (HFD)-fed Mice | Suppressed HFD-induced body weight gain and reduced adipose tissue. nih.govresearchgate.net |
Obesity (Adipogenesis) | 3T3-L1 pre-adipocytes | Inhibited adipogenesis by reducing levels of PPAR-γ and C/EBPα; suppressed cell cycle progression by inhibiting USP2 activity. nih.gov |
Diabetes | Animal Models | Decreased glucose, insulin, and HbA1c levels; modulated key enzymes in glucose metabolism. mdpi.comlktlabs.com |
Liver Protection Models
This compound has demonstrated significant hepatoprotective effects in various preclinical models of liver injury and disease. nih.govoaepublish.com Its protective mechanisms are primarily linked to its anti-inflammatory and anti-fibrotic properties.
In a well-established mouse model of D-galactosamine/Lipopolysaccharide (GalN/LPS)-induced acute liver failure , treatment with DIM offered protection against disease symptoms and improved survival rates. nih.gov The therapeutic effect was associated with a reduction in the number of activated liver macrophages. nih.gov Mechanistically, DIM was found to attenuate liver failure by regulating specific microRNAs (miR-106a and miR-20b) that target IL-1 receptor-associated kinase 4 (IRAK4), a key molecule in the Toll-like receptor 4 (TLR4) inflammatory signaling pathway. nih.gov In another model of acute liver injury induced by Staphylococcal enterotoxin B (SEB), DIM attenuated liver damage by reducing inflammatory cytokines and cellular infiltration. plos.org
DIM has also been investigated for its role in preventing liver fibrosis . In a relevant animal model, DIM was shown to ameliorate experimental hepatic fibrosis by inhibiting the expression of miR-21. lktlabs.com Furthermore, DIM is noted to protect hepatic tissues through the suppression of signaling pathways involving TGF-β, Smad2/Smad3, AP-1, and NADPH. oaepublish.com
Table 3: Summary of Preclinical Findings for DIM in Liver Protection Models
Liver Condition Model | Animal Model | Key Findings |
---|---|---|
Acute Liver Failure | Mouse (GalN/LPS-induced) | Protected against ALF symptoms; reduced activated liver macrophages; regulated miRNAs to suppress TLR4 signaling. nih.gov |
Acute Liver Injury | Mouse (SEB-induced) | Attenuated liver injury by reducing inflammatory cytokines and cellular infiltration. plos.org |
Liver Fibrosis | Animal Model | Ameliorated hepatic fibrosis by inhibiting miR-21 expression; suppressed TGF-β and other related signaling pathways. lktlabs.comoaepublish.com |
Bone Health Models
The influence of this compound on bone metabolism has been explored in preclinical models, revealing its potential to enhance bone mass and protect against bone loss. nih.gov
In studies using healthy eight-week-old female mice, DIM treatment was found to significantly increase bone mass. This was confirmed through assessments using dual-energy X-ray absorptiometry (DEXA) and micro-computed tomography (μCT). nih.gov Bone histomorphometric analyses showed that DIM achieved this effect by significantly reducing bone resorption parameters without altering bone formation parameters. nih.gov The primary mechanism identified is the suppression of osteoclastic bone resorption. nih.gov
To investigate its therapeutic potential under pathological conditions, DIM was tested in an ovariectomized (OVX) mouse model, which simulates postmenopausal osteoporosis . The administration of DIM effectively prevented the bone loss that is typically induced by ovariectomy. nih.gov This outcome was again attributed to the increased bone resorption being suppressed by DIM. nih.gov These findings suggest that DIM could be valuable for conditions characterized by excessive bone loss. nih.gov
Table 4: Summary of Preclinical Findings for DIM in Bone Health Models
Bone Health Model | Animal Model | Key Findings |
---|---|---|
Physiological Bone Metabolism | 8-week-old female mice | Significantly increased bone mass by suppressing osteoclastic bone resorption. nih.gov |
Postmenopausal Osteoporosis | Ovariectomized (OVX) mice | Effectively prevented OVX-induced bone loss by suppressing increased bone resorption. nih.gov |
Clinical Research and Translational Studies of 3,3 Diindolylmethane
Clinical Study Designs and Methodologies for 3,3'-Diindolylmethane
The clinical investigation of this compound (DIM) has employed a variety of study designs to assess its biological activity, safety, and potential therapeutic efficacy in humans. These methodologies range from initial safety and dosing studies to more rigorous evaluations of its clinical effects.
Phase I Clinical Trials
Phase I clinical trials for DIM have been crucial in establishing its safety profile and determining the maximum tolerated dose (MTD). These studies typically involve a small number of participants and employ a dose-escalation design. For instance, a phase I dose-escalation study of a bioavailable formulation of DIM (BR-DIM) was conducted in patients with castrate-resistant, non-metastatic prostate cancer. nih.govnih.gov In this type of study, cohorts of patients receive progressively higher doses of the compound, and researchers monitor for any dose-limiting toxicities. nih.gov Another example is a limited phase I clinical trial that investigated the antiestrogenic activity of DIM in patients with thyroid proliferative disease. nih.govnih.gov This study administered a fixed dose of DIM for a defined period before surgical intervention, allowing for the collection of tissue and biological samples to analyze DIM levels and its effects on estrogen metabolism. nih.govnih.gov Such trials are fundamental for providing the foundational data necessary for proceeding to later-phase clinical studies. nih.gov
Randomized Controlled Trials (RCTs)
Randomized controlled trials (RCTs) represent a more advanced stage of clinical investigation for DIM, designed to provide a higher level of evidence for its efficacy. In an RCT, participants are randomly assigned to receive either the investigational agent (DIM) or a placebo. This design helps to minimize bias and allows for a direct comparison between the treatment and control groups. One such double-blind, randomized controlled trial investigated the effect of a specific formulation of DIM (BR-DIM) on cervical intraepithelial neoplasia. dovepress.com Another RCT studied the impact of DIM supplementation on urinary hormone metabolites in postmenopausal women with a history of early-stage breast cancer. researchgate.net A study on patients with systemic lupus erythematosus was designed as a single-blinded, placebo-controlled trial to determine the effects of DIM supplementation. clinicaltrials.govclinicaltrials.gov These trials are critical for determining the actual clinical benefits of DIM in specific patient populations.
Systematic Reviews of Human Clinical Trials
Systematic reviews play a vital role in synthesizing the existing evidence from multiple clinical trials on DIM. These reviews use a structured and comprehensive approach to identify, appraise, and synthesize the results of all relevant studies. A systematic review published in 2020 analyzed 22 randomized or controlled human clinical trials, as well as prospective and retrospective studies, to evaluate the clinical efficacy of DIM for various health conditions. dovepress.comtandfonline.comresearchgate.net The primary goal of such reviews is to provide a consolidated overview of the findings, assess the consistency of the results, and identify any gaps in the research that may require further investigation. dovepress.comtandfonline.comresearchgate.net These reviews are invaluable for informing clinical practice and guiding future research directions.
Cohort and Prospective Studies
Cohort and prospective studies are observational study designs that have been used to investigate the potential long-term effects of DIM. In a prospective cohort study, a group of individuals (a cohort) is followed over time to observe the development of specific outcomes. For example, a prospective, single-arm study investigated the effect of DIM supplementation on breast density in healthy women who are carriers of the BRCA gene mutation. nih.govascopubs.org This type of study can provide valuable insights into the potential preventive effects of DIM in high-risk populations. ascopubs.org While not as rigorous as RCTs in establishing causality, cohort studies are instrumental in generating hypotheses and gathering data on the effects of interventions in a real-world setting.
Clinical Efficacy and Biomarker Modulation of this compound
Clinical research has focused on the ability of this compound (DIM) to modulate key biological pathways, particularly those related to hormone metabolism. The primary area of investigation has been its effect on estrogen metabolism and the resulting changes in specific biomarkers.
Estrogen Metabolism Modulation in Human Subjects
A significant body of clinical research has demonstrated that DIM can modulate estrogen metabolism in humans. nih.govdovepress.comtandfonline.com The primary mechanism of this modulation is the promotion of the 2-hydroxylation pathway of estrogen metabolism over the 16α-hydroxylation pathway. nih.govdovepress.com This leads to an increased ratio of 2-hydroxyestrone (B23517) (2-OHE1) to 16α-hydroxyestrone (16α-OHE1). nih.govdovepress.com The 2-OHE1 metabolite is considered to have weaker estrogenic properties, while 16α-OHE1 has stronger estrogenic activity and is associated with a higher risk of estrogen-dependent cancers. nih.govdovepress.com
Several clinical studies have confirmed this effect. A pilot study in patients with thyroid proliferative disease showed that DIM supplementation significantly increased the urinary 2/16α-OHE1 ratio. nih.govnih.gov Similarly, a study in postmenopausal women with a history of early-stage breast cancer found that DIM supplementation led to a significant increase in urinary 2-OHE1 levels and a notable, though not statistically significant, increase in the 2-OHE1/16α-OHE1 ratio. dovepress.comresearchgate.net Another study involving healthy postmenopausal women also reported a shift in estrogen metabolism with DIM supplementation. nih.gov This consistent finding across multiple studies suggests that DIM's ability to modulate estrogen metabolism is a key aspect of its biological activity in humans. dovepress.com
Table 1: Summary of Clinical Studies on DIM and Estrogen Metabolism Modulation
Study Population | Study Design | Key Findings on Estrogen Metabolism | Reference(s) |
---|---|---|---|
Patients with Thyroid Proliferative Disease | Limited Phase I Clinical Trial | Significant increase in the urinary 2-hydroxyestrone to 16α-hydroxyestrone (2/16α-OHE1) ratio after DIM supplementation. | nih.govnih.gov |
Postmenopausal Women with a History of Early-Stage Breast Cancer | Randomized Controlled Trial | Significant increase in urinary 2-hydroxyestrone (2-OHE1) levels. An increase in the 2-OHE1/16α-OHE1 ratio from 1.46 to 2.14 was observed, though it did not reach statistical significance. | dovepress.comresearchgate.net |
Healthy Female BRCA Carriers | Prospective Single-Arm Study | A decrease in mean estradiol (B170435) levels was observed after one year of DIM supplementation. | nih.govascopubs.org |
Women with a History of Early Stage Breast Cancer | Double-Blind Randomized Controlled Trial | Supplementation with a bioavailable formulation of DIM increased the ratio of 2-OHE1 to 16α-OHE1 from 1.46 to 2.14. | dovepress.com |
Alterations in Urinary Estrogen Metabolite Profiles
Clinical research has demonstrated that DIM supplementation can alter the urinary profile of estrogen metabolites. nih.govtandfonline.comnih.gov In a pilot study involving postmenopausal women with a history of early-stage breast cancer, those who received DIM showed a significant increase in urinary levels of 2-hydroxyestrone (2-OHE1). tandfonline.comresearchgate.net Another study analyzing a large dataset from a clinical laboratory found significant differences in the concentrations of nearly all urinary estrogen and estrogen metabolites in individuals reporting DIM use compared to non-users. nih.gov Specifically, in a subset of women with laboratory results before and after starting DIM, there were significant changes in the levels of estrone, estradiol, estriol, and 16α-hydroxyestrone. nih.gov These findings suggest that DIM actively influences the metabolic pathways of estrogens in the body.
Increase in 2-Hydroxyestrone to 16α-Hydroxyestrone Ratio
A key focus of clinical research has been the effect of DIM on the ratio of two specific estrogen metabolites: 2-hydroxyestrone (2-OHE1) and 16α-hydroxyestrone (16α-OHE1). tandfonline.comdovepress.comconsensus.app An increased 2-OHE1/16α-OHE1 ratio is often considered beneficial, as 2-OHE1 is a less potent estrogen compared to 16α-OHE1. dovepress.comconsensus.app
Several studies have reported a significant increase in this ratio following DIM supplementation. For instance, a pilot study in postmenopausal women with a history of early-stage breast cancer observed a 47% non-significant increase in the 2-OHE1/16α-OHE1 ratio in the DIM-treated group. tandfonline.comresearchgate.net Similarly, a study in patients with thyroid proliferative disease found that DIM supplementation led to an increased ratio of 2-hydroxyestrones to 16α-hydroxyestrone, consistent with antiestrogenic activity. nih.govnih.gov In a randomized, placebo-controlled trial involving women taking tamoxifen (B1202), daily supplementation with a bioavailable formulation of DIM (BR-DIM) significantly increased the 2/16α-OHE1 ratio compared to placebo. caldic.com
However, not all studies have yielded the same results. A randomized, double-blind clinical trial in premenopausal Mexican women did not find a significant increase in the estrogen metabolite ratio after 30 days of supplementation, although a non-significant positive trend was observed 30 days after supplementation ended. tandfonline.comclinicaltrials.gov
Study Population | Key Findings | Reference |
---|---|---|
Postmenopausal women with a history of early-stage breast cancer | Observed a 47% non-significant increase in the 2-OHE1/16α-OHE1 ratio. | tandfonline.comresearchgate.net |
Patients with thyroid proliferative disease | Increased ratio of 2-hydroxyestrones to 16α-hydroxyestrone. | nih.govnih.gov |
Women taking tamoxifen | Significantly increased the 2/16α-OHE1 ratio compared to placebo. | caldic.com |
Premenopausal Mexican women | No significant increase in the estrogen metabolite ratio after 30 days. | tandfonline.comclinicaltrials.gov |
Androgen-Related Biomarker Changes (e.g., Prostate-Specific Antigen, Androgen Hormone-Binding Globulin)
Clinical studies have investigated the influence of DIM on androgen-related biomarkers, particularly in the context of prostate health. dovepress.comnih.gov DIM has demonstrated anti-androgenic properties in prostate cancer cell lines, where it acts as an androgen receptor (AR) antagonist, down-regulates AR expression, and inhibits its translocation to the nucleus. nih.gov
In a phase I clinical trial involving patients with non-metastatic, castrate-resistant prostate cancer, DIM administration was evaluated. dovepress.com A subsequent phase II trial administered a bioavailable formulation of DIM (BR-DIM) to patients before radical prostatectomy. nih.gov This study found that after BR-DIM therapy, 96% of patients showed exclusion of the androgen receptor from the cell nucleus, a significant change from pre-therapy biopsy samples where no patients exhibited this. nih.gov Furthermore, a decline in Prostate-Specific Antigen (PSA) levels was observed in 71% of the patients. nih.gov Another study also noted a decline in PSA in 70% of patients receiving DIM. nmi.health
In addition to its effects on PSA, DIM has been shown to increase levels of sex hormone-binding globulin (SHBG). caldic.comdroracle.ai A randomized, placebo-controlled trial in women taking tamoxifen found that BR-DIM supplementation led to a significant increase in serum SHBG levels compared to placebo. caldic.com The increase in SHBG is thought to be an indirect effect of DIM's modulation of estrogen metabolism. droracle.ai
Biomarker | Study Finding | Reference |
---|---|---|
Prostate-Specific Antigen (PSA) | Decline in PSA levels observed in a majority of patients in clinical studies. | nih.govnmi.health |
Androgen Receptor (AR) | 96% of patients showed exclusion of AR from the cell nucleus after BR-DIM therapy. | nih.gov |
Sex Hormone-Binding Globulin (SHBG) | Significantly increased serum SHBG levels in women taking tamoxifen who were supplemented with BR-DIM. | caldic.com |
Efficacy in Cervical Intraepithelial Neoplasia and Related Conditions
Several clinical trials have explored the efficacy of DIM in treating cervical intraepithelial neoplasia (CIN), a precancerous condition. dovepress.comnih.goveco-vector.com One randomized, double-blind, placebo-controlled multicenter clinical trial (phase IIa) investigated the use of vaginal suppositories containing DIM for the treatment of CIN I-II. nih.gov The study reported high efficacy rates, with regression of CIN observed in 100% of patients in the high-dose group and 90.5% in the low-dose group, compared to 61.1% in the placebo group. nih.gov Another randomized study with a 3-month follow-up also concluded that a DIM-based drug contributed to the regression of CIN 1-2. eco-vector.com
Furthermore, a randomized double-blind placebo-controlled phase III trial involving 64 patients with CIN found that DIM administration for 12 weeks led to a reduction in the grade of the disease in 47% of the treatment group. researchgate.net This study also reported improvements in Pap smear and colposcopic impressions. researchgate.net However, it is worth noting that some pilot studies using oral DIM for cervical dysplasia did not find significant evidence of efficacy compared to placebo, although clinically significant improvements were seen in both groups. researchgate.netiitri.org
Pilot Studies in Thyroid Proliferative Disease
Pilot studies have been conducted to assess the effects of DIM in patients with thyroid proliferative disease (TPD), given the higher incidence of thyroid cancer in women, which suggests a role for estrogen in its pathogenesis. nih.govnih.gov A limited phase I clinical trial administered DIM to patients with TPD for 14 days before they underwent thyroidectomy. nih.govnih.gov The results showed that DIM was detectable in the thyroid tissue, serum, and urine of the patients after supplementation. nih.govnih.gov Urine analysis revealed that DIM modulated estrogen metabolism, leading to an increase in the ratio of 2-hydroxyestrones to 16α-hydroxyestrone. nih.govnih.gov These findings suggest that DIM can enhance estrogen metabolism in patients with TPD and may act as an antiestrogenic dietary supplement. nih.govnih.gov The presence of DIM in the thyroid tissue itself implies it can exert its antiestrogenic effects directly at the site. nih.govnih.gov
Synergistic Therapeutic Effects of this compound in Clinical Research
Combination with Chemotherapeutic Agents (e.g., Doxorubicin (B1662922), Cisplatin (B142131), Gemcitabine (B846), Docetaxel)
Research has explored the potential of this compound (DIM) to enhance the efficacy of conventional chemotherapeutic drugs, suggesting a synergistic relationship.
Doxorubicin: Preclinical studies have shown that DIM can protect against doxorubicin-induced cardiotoxicity and genotoxicity in mice. researchgate.net This protective effect is attributed to the activation of the Nrf2/ARE signaling pathway and inhibition of apoptosis. researchgate.net Furthermore, the combination of DIM and doxorubicin has been investigated in the context of triple-negative breast cancer, where doxorubicin treatment alone can sometimes induce characteristics of epithelial-to-mesenchymal transition (EMT) in cancer stem cells. nih.gov
Cisplatin: In ovarian cancer models, DIM has been shown to potentiate the effects of cisplatin. nih.govnih.gov Studies have demonstrated that the combination of DIM and cisplatin leads to a significant reduction in the survival of ovarian cancer cells compared to either treatment alone. nih.gov This synergistic effect is linked to the targeting of the STAT3 pathway. nih.govnih.gov In pancreatic cancer cells, pretreatment with DIM showed a synergistic loss of cell viability when combined with cisplatin. nih.govnih.gov
Gemcitabine: Research in pancreatic cancer has also highlighted the synergistic effects of DIM with gemcitabine. nih.govnih.gov Pre-treating pancreatic cancer cells with DIM led to a synergistic loss of cell viability when combined with gemcitabine. nih.gov This chemosensitization effect is thought to be mediated by the downregulation of NF-κB activation. nih.govnih.gov While some studies have investigated the combination of natural agents with gemcitabine in pancreatic cancer, the specific clinical translation of DIM with gemcitabine is still an area of active research. amegroups.org
Docetaxel (B913): The combination of DIM and docetaxel has been studied in breast cancer cells. tandfonline.com Research has shown that DIM enhances the sensitivity of breast cancer cells to docetaxel, leading to decreased cell viability and increased apoptosis. tandfonline.com This synergistic effect is associated with the generation of reactive oxygen species (ROS). tandfonline.com In prostate cancer cells, DIM has been found to enhance docetaxel-induced apoptotic death. nih.gov Additionally, studies in gastric cancer cells have shown that DIM potentiates the antitumor effects of paclitaxel (B517696) (a related taxane (B156437) drug) through the Akt/FOXM1 signaling cascade. spandidos-publications.com
Combination with Hormonal Therapies (e.g., Tamoxifen)
The interaction between this compound (DIM) and hormonal therapies, particularly the selective estrogen receptor modulator (SERM) Tamoxifen, has been a subject of clinical investigation, primarily in the context of breast cancer. Research aims to determine if DIM can complement or enhance the therapeutic effects of Tamoxifen.
A significant clinical study, a randomized, double-blind, placebo-controlled trial, investigated the effects of daily DIM supplementation in patients already receiving Tamoxifen for breast cancer. nih.gov The trial revealed that DIM promoted favorable shifts in estrogen metabolism, evidenced by a significant increase in the urinary 2-hydroxyestrone (2-OHE1) to 16α-hydroxyestrone (16α-OHE1) ratio. nih.govresearchgate.net An elevated 2/16α-OHE1 ratio is often associated with a lower risk of breast cancer. mskcc.org Furthermore, the study observed an increase in serum levels of sex hormone-binding globulin (SHBG) in the DIM group. nih.govresearchgate.net
However, the same study raised important questions about potential drug interactions. It was found that women receiving DIM in combination with Tamoxifen had reduced plasma concentrations of key Tamoxifen metabolites, including endoxifen, the major active metabolite responsible for much of Tamoxifen's efficacy. nih.govresearchgate.net This finding suggests a potential for DIM to attenuate the clinical benefits of Tamoxifen, warranting further research to understand the clinical implications of this interaction. nih.govresearchgate.net
Earlier in vitro studies using human breast cancer cell lines (MCF-7) showed a cooperative relationship between Tamoxifen and DIM's precursor, Indole-3-carbinol (B1674136) (I3C). jefferson.edundnr.com The combined treatment of I3C and Tamoxifen resulted in a more potent inhibition of cancer cell growth by cooperatively arresting the cell cycle, suggesting a potential for enhanced benefit from the combined therapy in estrogen receptor-positive breast cancers. jefferson.edundnr.comresearchgate.net
Table 1: Clinical Trial Findings of DIM in Combination with Tamoxifen
Study Parameter | Observation in DIM + Tamoxifen Group | Reference |
---|---|---|
Primary Endpoint (Urinary 2/16α-OHE1 Ratio) | Significantly increased compared to placebo. | nih.govresearchgate.net |
Serum Sex Hormone-Binding Globulin (SHBG) | Significantly increased compared to placebo. | nih.govresearchgate.net |
Plasma Tamoxifen Metabolites (Endoxifen, 4-OH tamoxifen, N-desmethyl-tamoxifen) | Significantly reduced compared to placebo. | nih.govresearchgate.net |
Breast Density | No significant change observed. | nih.gov |
Adverse Events | Minimal adverse events reported, with no significant difference from the placebo arm. | researchgate.net |
Combination with Other Bioactive Compounds (e.g., Capsaicin)
Research has explored the synergistic anti-cancer effects of combining DIM with other naturally occurring bioactive compounds. A notable example is its combination with Capsaicin, the active component of chili peppers. Studies focusing on human colorectal cancer have demonstrated that the combined application of DIM and Capsaicin exerts a greater anti-cancer effect than either compound administered alone. nih.govacs.orgscispace.com
The primary finding from this line of research is a synergistic induction of apoptosis (programmed cell death) and a significant inhibition of cell proliferation in colorectal cancer cells. nih.govacs.orgresearchgate.netnih.gov The underlying mechanism for this synergy involves the modulation of key signaling pathways that regulate cell survival and death. Specifically, the combination of DIM and Capsaicin was found to synergistically activate the transcriptional activities of the nuclear factor kappa-B (NF-κB) and the tumor suppressor protein p53. nih.govacs.orgresearchgate.netnih.gov This dual activation leads to the stabilization of nuclear p53 and subsequent changes in the expression of downstream target genes that are critical for the apoptotic process. nih.govacs.orgresearchgate.net
Table 2: Synergistic Effects of this compound and Capsaicin in Colorectal Cancer
Cancer Cell Lines | Observed Synergistic Effect | Proposed Mechanism of Action | Reference |
---|---|---|---|
HCT116, SW480, LoVo, Caco-2, HT-29 | Inhibition of cell proliferation and induction of apoptosis. | Synergistic activation of NF-κB and p53 transcriptional activity. | nih.govacs.orgresearchgate.net |
Colorectal Cancer Cells | Stabilization of nuclear p53. | Modulation of transcriptional activity of NF-κB and p53. | nih.govacs.orgresearchgate.net |
Colorectal Cancer Cells | Up- or down-regulation of target genes downstream of NF-κB and p53 associated with apoptosis. | Targeting apoptotic markers like Fas, NF-κB, and p53. | researchgate.net |
Potentiation of Anti-Tumor Activities
A significant area of translational research is the ability of DIM to potentiate the anti-tumor activities of conventional chemotherapeutic agents, a process known as chemosensitization. By enhancing the efficacy of these drugs, DIM could potentially allow for lower, less toxic doses to be used in cancer treatment.
Potentiation of Taxanes (Paclitaxel, Docetaxel):
Breast Cancer: In HER2/neu-overexpressing breast cancer cells, which are often resistant to Paclitaxel, DIM was found to act synergistically with the drug. jefferson.edu The combination led to greater inhibition of cell growth through G2/M phase cell-cycle arrest and a significant increase in apoptosis. jefferson.edu In other breast cancer models, DIM was shown to sensitize cancer cells to Taxotere (Docetaxel) by inhibiting the Akt and NF-κB signaling pathways. aacrjournals.orgnih.gov Another mechanism involves DIM increasing sensitivity to Paclitaxel by downregulating the enzyme DNMT1, which in turn increases the expression of the tumor suppressor KLF4. frontiersin.org
Gastric Cancer: In gastric cancer cells, DIM potentiates the anti-tumor effects of Paclitaxel. spandidos-publications.comspandidos-publications.com It achieves this by downregulating the Akt/FOXM1 signaling cascade, leading to increased apoptosis and reduced cell proliferation. spandidos-publications.comspandidos-publications.com
Potentiation of Platinum-Based Drugs and Antimetabolites:
Pancreatic Cancer: Research has shown that DIM can sensitize pancreatic cancer cells to the effects of several chemotherapeutic agents, including Cisplatin, Gemcitabine, and Oxaliplatin (B1677828). nih.gov The primary mechanism is the inhibition of NF-κB, a transcription factor that promotes cell survival and chemoresistance. By blocking NF-κB, DIM allows these drugs to more effectively induce apoptosis in cancer cells. nih.gov
Potentiation of Alkylating Agents:
Solid Ehrlich Carcinoma: In animal models, DIM was shown to potentiate the anti-tumor activity of Cyclophosphamide (B585). nih.govresearchgate.net This enhanced effect was attributed to the upregulation of the pro-apoptotic protein caspase-3 and the downregulation of matrix metalloproteinases (MMP-2 and MMP-9), which are involved in metastasis. nih.govresearchgate.net
Potentiation of Immunomodulatory Agents:
Breast Cancer: DIM has been observed to activate and potentiate the signaling of interferon-gamma (IFNγ) in MCF-7 breast cancer cells. nih.gov This results in an additive inhibition of cell proliferation and a synergistic increase in the expression of major histocompatibility complex class-1 (MHC-1), which could enhance the immune system's ability to recognize and attack tumor cells. nih.gov
Table 3: Potentiation of Anti-Tumor Agents by this compound
Chemotherapeutic Agent | Cancer Type | Observed Potentiation Effect | Underlying Mechanism | Reference |
---|---|---|---|---|
Paclitaxel / Docetaxel | Breast Cancer | Synergistic inhibition of cell growth and induction of apoptosis. | G2/M arrest; Inhibition of Akt/NF-κB; Downregulation of DNMT1. | jefferson.eduaacrjournals.orgnih.govfrontiersin.org |
Paclitaxel | Gastric Cancer | Enhanced inhibition of proliferation and colony formation; increased apoptosis. | Downregulation of the Akt/FOXM1 signaling cascade. | spandidos-publications.comspandidos-publications.com |
Cisplatin, Gemcitabine, Oxaliplatin | Pancreatic Cancer | Sensitization of cancer cells to cytotoxic effects; increased apoptosis. | Inhibition of NF-κB activation. | nih.gov |
Cyclophosphamide | Solid Ehrlich Carcinoma (Mouse Model) | Enhanced reduction in tumor weight and size; increased lifespan. | Upregulation of caspase-3; downregulation of MMP-2 and MMP-9. | nih.govresearchgate.net |
Interferon-gamma (IFNγ) | Breast Cancer | Additive inhibition of cell proliferation; synergistic increase in MHC-1 expression. | Activation of the IFNγ signaling pathway. | nih.gov |
Advanced Research Methodologies and Future Directions for 3,3 Diindolylmethane
Omics Approaches in 3,3'-Diindolylmethane Research
Omics technologies provide a global perspective on the molecular changes induced by this compound, offering a comprehensive view of its impact on cellular systems.
Transcriptomic analysis has been instrumental in identifying the genes and signaling pathways modulated by DIM. Microarray and RNA-seq technologies have revealed that DIM alters the expression of a vast number of genes involved in critical cellular processes. nih.govaacrjournals.orgnih.gov
In breast cancer cells, gene expression profiling identified 1,238 genes that were altered by DIM treatment, with 550 being down-regulated and 688 up-regulated. nih.govaacrjournals.org A key finding from this analysis was the down-regulation of the anti-apoptotic protein survivin, suggesting that targeting survivin could be a crucial aspect of DIM's mechanism. nih.gov Further studies in prostate cancer cells using cDNA microarray analysis showed that DIM treatment for 24 hours resulted in a greater than twofold change in 738 genes, with 677 genes being down-regulated and 61 up-regulated. nih.gov These altered genes are involved in cell growth, cell cycle, apoptosis, and signal transduction. nih.gov
RNA-seq has also been employed to understand DIM's effects in other contexts. For instance, in a study on Pseudomonas aeruginosa, RNA-seq was used to evaluate the molecular mechanism behind DIM's anti-virulence activity, revealing shifts in virulence and biofilm-associated genes. nih.gov Another study utilized RNA-sequencing and chromatin immunoprecipitation with high-throughput sequencing (ChIP-seq) in MCF-7 human breast cancer cells to investigate the differential regulation of the aryl hydrocarbon receptor (AHR) and estrogen receptor alpha (ERα) by DIM. nih.govmdpi.com The results indicated that DIM induces distinct ERα- and AHR-binding and gene expression profiles. nih.govmdpi.com
Table 1: Summary of Transcriptomic Studies on this compound
Cell/Model System | Analytical Method | Key Findings | Reference |
---|---|---|---|
MDA-MB-231 Breast Cancer Cells | Microarray Gene Expression Profiling | Altered expression of 1,238 genes; down-regulation of survivin. | nih.govaacrjournals.org |
PC3 Prostate Cancer Cells | cDNA Microarray | Altered expression of 738 genes; down-regulation of genes for cell growth, cell cycle, apoptosis, and signal transduction. | nih.gov |
Pseudomonas aeruginosa | RNA-seq | Shifts in virulence and biofilm-associated gene expression. | nih.gov |
Proteomic and metabolomic studies offer further insights into the functional consequences of the gene expression changes induced by DIM.
Proteomic analysis of patient-derived xenograft (PDX) tumor tissues from esophageal squamous cell carcinoma treated with a combination of DIM and Eflornithine (DFMO) was conducted using isobaric tags for relative and absolute quantification (iTRAQ). jcancer.org This investigation revealed that the combination treatment significantly downregulated pathways related to DNA replication and the cell cycle. jcancer.org
Metabolomic investigations have shed light on how DIM affects cellular metabolism. A study using 1H NMR-based metabolomics on triple-negative breast cancer (TNBC) cells found that DIM treatment led to an inhibitory effect on aerobic glycolysis. acs.org The analysis showed that DIM treatment decreased levels of the small metabolite succinate (B1194679), which can lead to the degradation of HIF-1α, a key regulator of aerobic glycolysis. acs.org In patients with thyroid proliferative disease, analysis of urinary estrogen metabolites showed that DIM supplementation significantly increased the 2-hydroxyestrone (B23517) (2-OHE1) to 16α-hydroxyestrone (16α-OHE1) ratio, suggesting a shift towards less estrogenic metabolites. nih.gov A similar effect on estrogen metabolism was observed in a pilot study with postmenopausal women with a history of early-stage breast cancer. researchgate.net
Table 2: Proteomic and Metabolomic Findings for this compound
Study Type | Model System | Analytical Method | Key Findings | Reference |
---|---|---|---|---|
Proteomics | Esophageal Squamous Cell Carcinoma PDX | iTRAQ LC-MS/MS | Downregulation of DNA replication and cell cycle pathways with DIM+DFMO. | jcancer.org |
Metabolomics | Triple-Negative Breast Cancer Cells | 1H NMR-based Metabolomics | Inhibition of aerobic glycolysis; decreased succinate levels. | acs.org |
Metabolomics | Patients with Thyroid Proliferative Disease | Urinary Metabolite Analysis | Increased urinary 2-OHE1/16α-OHE1 ratio. | nih.gov |
Transcriptomic Analysis (e.g., RNA-seq, Gene Expression Profiling)
Advanced In Vitro Disease Modeling for this compound Research
The limitations of traditional two-dimensional cell cultures have spurred the development of more physiologically relevant in vitro models to study disease and test therapeutic agents like DIM.
Induced pluripotent stem cells (iPSCs) can be generated from patient-specific cells and differentiated into various cell types, providing a powerful platform for disease modeling. inca.gov.brfrontiersin.org While direct studies using iPSC-derived models to specifically investigate DIM are emerging, the potential is significant. For instance, iPSC technology has been used to model myeloproliferative neoplasms by generating clones with specific mutations, which could be used for drug screening. inca.gov.br
A study on human umbilical cord-derived mesenchymal stem cells (hucMSCs) demonstrated that DIM could enhance their wound-healing effects. nih.govnih.gov DIM promoted the "stemness" of these cells by upregulating Wnt11 expression in hucMSC-derived exosomes. nih.govnih.gov This highlights DIM's potential to modulate stem cell function, a concept that could be further explored using iPSC-derived models of various diseases.
Organoids are three-dimensional (3D) cell cultures derived from stem cells or patient tissues that mimic the architecture and function of an organ. These models are increasingly being used in cancer research.
A breast cancer organoid model was developed from metastatic breast cancer to test the efficacy of DIM. scielo.org.mx This study revealed that DIM, as a suppressor of mir-21-5p, could overcome drug resistance by enhancing the response to a combination of cyclophosphamide (B585) and methotrexate. scielo.org.mx Another study utilized an ex vivo model of endometriosis, where endometrial tissue from patients was treated with DIM. The results showed that DIM reduced tissue viability and estradiol (B170435) secretion specifically in endometriotic tissue, an effect that was enhanced when combined with dienogest. caldic.com
Human-based complex in vitro models (CIVMs) represent the next generation of disease modeling, integrating multiple cell types and sometimes microfluidics to better replicate the complex microenvironment of human tissues. While specific studies explicitly naming the use of CIVMs for DIM research are not prevalent in the reviewed literature, the principles are embodied in the advanced models being used.
The use of patient-derived xenografts (PDX) to create organoids for drug testing is a step in this direction. scielo.org.mx Furthermore, the development of 3D models of human airway development from iPSCs, which form complex structures mimicking the normal airway wall, demonstrates the potential for creating sophisticated CIVMs to study the effects of compounds like DIM on various tissues. oatext.com These models offer a more accurate prediction of human responses compared to traditional cell lines or even some animal models.
Computational and Bioinformatic Approaches for this compound Studies
Molecular Docking and Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in identifying potential molecular targets of DIM and its derivatives by simulating their interaction with various proteins.
Target Identification: In silico 3-D affinity docking studies have been performed to screen DIM and its ring-substituted derivatives against a panel of proteins involved in cell survival, cell death, and mitochondrial function. genesandcancer.com These studies help to identify high-affinity interactions and potential direct targets. For example, docking studies have identified Ca2+/calmodulin-dependent kinase II (CaMKII) as a potential direct target for 4,4'-dibromoDIM, a derivative of DIM. genesandcancer.com
Binding Site Analysis: Molecular docking provides insights into the specific binding sites and the nature of the interactions. For instance, docking studies revealed that a phenyl-substituted DIM derivative can bind to the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR). nih.gov Similarly, the interaction between DIM and β-lactoglobulin was shown to be stabilized mainly by hydrophobic interactions and hydrogen bonding, with DIM binding at the entrance of the calyx structure of the protein. mdpi.com
Mechanism of Action: By understanding how DIM and its derivatives bind to specific targets, researchers can better elucidate their mechanisms of action. Molecular docking has been used to investigate the inhibitory activity of DIM against EGFR tyrosine kinase, showing significant binding energy and inhibitory potential. semanticscholar.org Computational studies have also explored the binding of DIM to the precursor of microRNA-21 (pre-miR-21), suggesting that DIM can form both non-bonded and covalent interactions with the bases of the pre-miRNA, potentially altering its processing. nih.gov
Interactive Data Table: Predicted Protein Targets of DIM and Derivatives from Molecular Docking Studies
Compound | Protein Target | Predicted Interaction/Effect |
---|---|---|
This compound (DIM) | Epidermal Growth Factor Receptor (EGFR) | Binds to ATP-binding site, potential inhibition of EGFR signaling. nih.govsemanticscholar.org |
4,4'-dibromoDIM | Ca2+/calmodulin-dependent kinase II (CaMKII) | Identified as a potential direct target. genesandcancer.com |
This compound (DIM) | β-Lactoglobulin | Binds at the entrance of the calyx, stabilized by hydrophobic and hydrogen bonds. mdpi.com |
This compound (DIM) | Precursor microRNA-21 (pre-miR-21) | Forms non-bonded and covalent interactions, may alter miRNA processing. nih.gov |
Phenyl-substituted DIM derivatives | Peroxisome proliferator-activated receptor γ (PPARγ) | Identified as PPARγ activators. nih.gov |
Synergy Analysis in Gene Expression and Cell Effects
Bioinformatic analysis of gene expression data from cells treated with DIM, alone or in combination with other agents, is crucial for understanding its synergistic effects and broader impact on cellular pathways.
Gene Expression Profiling: Microarray and RNA-sequencing technologies are used to obtain comprehensive gene expression profiles of cancer cells treated with DIM. nih.govwebmd.commdpi.com These studies have revealed that DIM can modulate the expression of a wide range of genes involved in critical cellular processes. For example, gene expression profiling in prostate cancer cells showed that DIM alters genes related to cell cycle regulation and apoptosis. webmd.com In breast cancer cells, DIM treatment led to the downregulation of genes involved in receptor tyrosine kinase signaling. mdpi.com
Pathway Analysis: Bioinformatic tools are then used to analyze these gene expression changes and identify the signaling pathways that are significantly affected by DIM. spandidos-publications.comnih.gov For instance, in esophageal squamous cell carcinoma, network pharmacology predicted that DIM's effects might be mediated through pathways like apoptosis, IL-17, and PI3K-Akt signaling. spandidos-publications.com Similarly, in experimental autoimmune encephalomyelitis, bioinformatics analysis of miRNA microarray data suggested that DIM-induced miRNAs are involved in halting cell cycle progression and promoting apoptosis in activated T cells. nih.gov
Synergistic Effects: The combination of DIM with conventional chemotherapeutic drugs is an area of active investigation. Gene expression analysis helps to elucidate the molecular basis for observed synergistic effects. For example, studies have shown that DIM can enhance the efficacy of paclitaxel (B517696) in breast cancer cells. jefferson.edufrontiersin.org This synergy is associated with the downregulation of molecules like Her2/neu and ERK1/ERK2 phosphorylation, and the modulation of genes regulated by the transcription factor FoxM1. jefferson.eduresearchgate.net Furthermore, DIM was found to enhance the therapeutic potential of Centchroman in breast cancer by inducing metabolic crisis and regulating drug efflux transporters. acs.org
Interactive Data Table: Synergistic Effects of DIM with Other Agents
Combination Agent | Cancer Type | Observed Synergistic Effect | Key Molecular Changes |
---|---|---|---|
Paclitaxel | Breast Cancer | Enhanced cytotoxicity, increased apoptosis, G2/M cell cycle arrest. jefferson.edufrontiersin.org | Downregulation of Her2/neu, ERK1/2 phosphorylation, and FoxM1. jefferson.eduresearchgate.net Increased KLF4 expression via decreased DNMT1-mediated methylation. frontiersin.org |
Centchroman | Breast Cancer | Enhanced therapeutic efficacy, inhibition of tumor growth. acs.org | Induction of metabolic crisis, regulation of drug efflux transporters. acs.org |
Butyrate | Colon Cancer | Enhanced apoptosis in butyrate-resilient cells. nih.gov | Downregulation of Survivin. nih.gov |
Erlotinib | Pancreatic Cancer | Potentiated apoptosis-inducing effect. mskcc.org | Not specified. |
Capsaicin | Colorectal Cancer | Synergistic inhibition of cell proliferation and induction of apoptosis. nih.gov | Activation of transcriptional activity of NF-κB and p53. nih.gov |
Translational Challenges and Future Research Avenues for this compound
Despite promising preclinical findings, the translation of DIM from a laboratory compound to a widely used therapeutic agent faces several hurdles. Addressing these challenges is a key focus of current and future research.
Enhanced Bioavailability Strategies
A significant limitation for the clinical application of DIM is its poor water solubility and low oral bioavailability. nih.goviitri.orgnih.gov This means that after oral administration, only a small fraction of DIM is absorbed into the bloodstream, potentially limiting its therapeutic efficacy.
Formulation Development: To overcome this, various formulation strategies are being developed. These include microencapsulated, absorption-enhanced formulations (like BR-DIM) and self-microemulsifying drug delivery systems (SMEDDS). nih.goviitri.orgresearchgate.net
Improved Absorption: SMEDDS are lipid-based formulations that form fine oil-in-water microemulsions in the gastrointestinal tract, which can increase the solubility and absorption of lipophilic drugs like DIM. iitri.orgresearchgate.net Studies in rats have shown that a SMEDDS formulation of DIM resulted in substantially greater oral bioavailability and higher plasma and prostate tissue levels compared to a microencapsulated formulation. iitri.orgresearchgate.net
Nanoparticle-Based Systems: Other advanced delivery systems, such as nano-structured lipid carriers and whey protein-based nanoparticles, are also being explored to improve the stability and bioavailability of DIM and its derivatives. mdpi.comnih.gov
Understanding Inter-Individual Variability in Response to this compound
Clinical and pharmacokinetic studies have consistently observed marked inter-individual variability in the absorption, metabolism, and response to DIM. nih.govnmi.healthnih.govfrontiersin.org
Pharmacokinetic Differences: Following oral administration of DIM, there are significant differences among individuals in the peak plasma concentrations (Cmax) and the total exposure over time (AUC). nih.govnih.gov This variability cannot be fully explained by factors such as sex, age, or body mass index. nih.gov
Metabolic Pathways: DIM undergoes significant phase 1 (hydroxylation) and phase 2 (sulfation and glucuronidation) metabolism in humans, resulting in various metabolites being present in plasma and urine. nih.govfrontiersin.org The high inter-individual variability in pharmacokinetics may be due to genetic differences in the activity of key metabolic enzymes, such as cytochrome P450s (CYPs), sulfotransferases (SULTs), and UDP-glucuronosyltransferases (UGTs). frontiersin.org
Dietary and Environmental Factors: In addition to genetic predispositions, other dietary or environmental factors not controlled for in studies could also contribute to the observed variability in response to DIM. nih.gov Future research needs to better characterize these factors to predict which individuals are most likely to benefit from DIM supplementation.
Development of Targeted Therapies and Personalized Approaches
The ability of DIM to modulate multiple signaling pathways makes it an attractive candidate for targeted and personalized therapies. oaepublish.comnih.gov
Derivative Synthesis: Researchers are synthesizing and testing numerous derivatives of DIM to improve its potency, specificity, and pharmacokinetic properties. nih.gov For example, halogen-substituted and phenyl-substituted DIM derivatives have shown enhanced activity against certain cancer cell lines compared to the parent compound. nih.gov
Targeting Drug Resistance: DIM and its derivatives are being investigated for their ability to overcome drug resistance in cancer. nih.govoaepublish.com For instance, DIM has been shown to inhibit the growth of cancer cells expressing EGFR mutants that are associated with resistance to chemotherapy and targeted therapies. nih.gov It can also modulate the expression of microRNAs that play a role in drug resistance. nih.govoaepublish.com
Personalized Medicine: The concept of using DIM in a personalized medicine approach is emerging. nih.govwebmd.com This involves identifying biomarkers that can predict a patient's response to DIM. For example, assessing a patient's estrogen metabolite ratio or the expression levels of specific DIM targets before and after supplementation could help tailor treatment. nmi.health Clinical trials are exploring DIM-based therapies as a personalized strategy for conditions like prostatic intraepithelial neoplasia (PIN), a precursor to prostate cancer. nih.gov
Long-Term Efficacy and Safety in Diverse Patient Populations
The evaluation of this compound (DIM) in extended clinical trials reveals a landscape of emerging but still limited evidence regarding its long-term efficacy and safety across various patient groups. Research has spanned different genders, age groups, and clinical conditions, with most prospective trials focusing on biological endpoints rather than definitive clinical outcomes for major diseases like cancer. tandfonline.com While many studies suggest a favorable safety profile, the duration of these investigations often falls short of what is required to establish long-term effects conclusively.
Efficacy in Male Patient Populations
Long-term studies in men have primarily investigated DIM's role in prostate health. In a notable 12-month study involving 21 men with high-grade prostatic intraepithelial neoplasia (PIN), a precursor to prostate cancer, daily supplementation with DIM resulted in significant improvements in prostate health and PIN status compared to a placebo group. healthline.com Another dose-escalation study on patients with castrate-resistant, non-metastatic prostate cancer, with treatment lasting up to a year, found that DIM was well-tolerated. nmi.health This study observed a slowing in the rise of prostate-specific antigen (PSA) in ten of the twelve participants, with two experiencing a decrease or stabilization of PSA levels. nmi.health A phase I study with a mean treatment duration of six months (ranging from 1 to 13 months) in a similar patient population also reported modest efficacy. nih.gov However, a systematic review points out that the longest intervention time in prostate cancer patient trials was 12 months, highlighting the need for more extended research to confirm these preliminary findings. tandfonline.comdovepress.com
Table 1: Research Findings on Long-Term DIM Efficacy in Male Patient Populations
Patient Population | Study Duration | Key Efficacy Findings | Citations |
---|---|---|---|
Men with High-Grade Prostatic Intraepithelial Neoplasia (PIN) | 12 months | Experienced significant improvements in prostate health and PIN status. | healthline.com |
Patients with Castrate-Resistant, Non-Metastatic Prostate Cancer | Over 1 year | Slowing in PSA increase for most participants; decrease or stabilization in some. | nmi.healthnih.gov |
Efficacy in Female Patient Populations
In diverse female populations, the long-term efficacy of DIM has been explored in the context of hormone-sensitive conditions. A significant year-long, randomized, double-blind, placebo-controlled trial was conducted on 130 women taking tamoxifen (B1202) for breast cancer. healthline.comresearchgate.net The study found that DIM supplementation led to a significant improvement in the urinary ratio of 2-hydroxyestrone to 16α-hydroxyestrone, a marker associated with a potential reduction in breast cancer risk. healthline.commskcc.org Another one-year study involving female BRCA carriers also investigated DIM's effects. researchgate.net
Research into cervical intraepithelial neoplasia (CIN) has also provided insights. One multicenter trial involving 78 women with CIN I-II demonstrated that after 180 days of intravaginal DIM application, there was a complete regression of CIN in 100% of the high-dose group and over 90% in the low-dose group, significantly superior to the placebo. nmi.healthnih.gov Conversely, a 6-month study with 551 women who had low-grade cervical abnormalities found that oral DIM supplementation had no effect on cervical cell changes or human papillomavirus (HPV) infection status. healthline.com This discrepancy highlights the variability in outcomes that may be related to administration methods or other factors.
For postmenopausal women with a history of early-stage breast cancer, a pilot study showed that DIM supplementation increased the 2-hydroxylation of estrogen metabolites. researchgate.net The body of evidence suggests that while DIM can positively affect estrogen metabolism and other risk markers, there is currently no direct evidence that it reduces breast cancer incidence in women. nmi.health
Table 2: Research Findings on Long-Term DIM Efficacy in Female Patient Populations
Patient Population | Study Duration | Key Efficacy Findings | Citations |
---|---|---|---|
Women with Breast Cancer on Tamoxifen Therapy | 12 months | Significantly improved the 2-hydroxyestrone/16α-hydroxyestrone ratio. | healthline.comresearchgate.net |
Women with Cervical Intraepithelial Neoplasia (CIN) I-II | 180 days | Achieved complete CIN regression in a high percentage of participants (intravaginal application). | nih.gov |
Women with Low-Grade Cervical Abnormalities/HPV | 6 months | No significant effect observed on cervical cytology or HPV status (oral supplementation). | healthline.comnmi.health |
Postmenopausal Women with History of Early-Stage Breast Cancer | 30 days | Increased the 2-hydroxylation of estrogen urinary metabolites. | healthline.comresearchgate.net |
Table 3: Mentioned Compounds
Compound Name |
---|
This compound |
16-alpha-hydroxyestrone |
2-hydroxyestrone |
Androgen |
Estradiol |
Estriol |
Estrogen |
Estrone |
Glucoraphanin |
Indole-3-carbinol (B1674136) |
Sulforaphane |
Tamoxifen |
Q & A
Basic: What experimental models are commonly used to study DIM's anti-proliferative effects in prostate cancer?
DIM's anti-proliferative effects in prostate cancer are primarily studied using androgen-dependent cell lines (e.g., LNCaP) and xenograft mouse models. In LNCaP cells, DIM suppresses dihydrotestosterone (DHT)-stimulated DNA synthesis and inhibits androgen receptor (AR) nuclear translocation via competitive binding . In vivo studies employ subcutaneous tumor xenografts (e.g., SNU-484 cells), where daily DIM administration (10 mg/kg) significantly reduces tumor growth without systemic toxicity, as validated by tumor volume measurements and histological analysis .
Advanced: How does DIM modulate AR signaling in hormone-sensitive vs. hormone-resistant prostate cancer models?
In hormone-sensitive LNCaP cells, DIM acts as a competitive AR antagonist, inhibiting DHT-induced AR nuclear translocation and suppressing PSA transcription via direct receptor binding . However, in hormone-resistant models (e.g., PC-3 cells), DIM’s efficacy requires exogenous AR expression, suggesting its activity is contingent on AR presence. Mechanistic studies using fluorescence-tagged AR and transient transfection assays reveal that DIM disrupts AR-coactivator interactions, even in castration-resistant contexts, but requires functional AR pathways for activity .
Basic: What methodologies are used to assess DIM’s pharmacokinetics in preclinical studies?
Pharmacokinetic studies in mice use high-performance liquid chromatography (HPLC) to quantify DIM levels in plasma and tissues (e.g., liver, brain). A physiologically based pharmacokinetic (PBPK) model incorporating first-order absorption and systemic clearance parameters is employed to compare formulations (e.g., crystalline vs. absorption-enhanced BioResponse-DIM). Key metrics include peak plasma concentration (Cmax), bioavailability (50% higher for BioResponse-DIM), and tissue distribution .
Advanced: How do contradictory epidemiological findings on cruciferous vegetables and prostate cancer risk inform DIM research design?
While some studies associate cruciferous vegetable intake with reduced prostate cancer risk, others report non-significant correlations . To address this, researchers isolate DIM’s specific effects using controlled supplementation trials in animal models, controlling for confounding dietary factors. For example, xenograft studies with pure DIM administration (e.g., 10 mg/kg/day) clarify its direct chemopreventive role, independent of dietary variables .
Basic: What mechanisms underlie DIM’s inhibition of cancer cell invasion and metastasis?
DIM suppresses metastasis by downregulating HDAC activity and inhibiting epithelial-mesenchymal transition (EMT) markers (e.g., Snail, Vimentin) in nasopharyngeal carcinoma models. In vitro invasion assays (e.g., Matrigel transwell) and Western blotting confirm reduced MMP-9 expression and HDAC-mediated chromatin remodeling . Additionally, DIM inhibits Wnt/β-catenin signaling in colon cancer, as shown by TOPFlash reporter assays and survivin downregulation .
Advanced: How does DIM induce oxidative stress to trigger p21-mediated cell cycle arrest in breast cancer?
DIM inhibits mitochondrial H<sup>+</sup>-ATP synthase (IC50 ~20 µM), causing ATP depletion and ROS overproduction in MCF-7 cells. ROS activates p38 and JNK stress pathways, increasing p21 transcription. Validation involves ROS scavengers (e.g., NAC), which abolish p21 induction, and rho<sup>0</sup> cells (mitochondria-deficient), where DIM fails to induce ROS or p21 .
Basic: What safety protocols are recommended for handling DIM in laboratory settings?
DIM is classified as a skin/eye irritant (Category 2/2A). Handling requires PPE (gloves, goggles), fume hoods, and immediate decontamination with soap/water post-exposure. Waste disposal follows OSHA Hazardous Waste Guidelines .
Advanced: How do structural modeling studies explain DIM’s AR antagonism despite lacking structural homology to DHT?
Molecular docking and surface charge distribution analyses reveal that DIM mimics synthetic AR antagonists (e.g., bicalutamide) through similar conformational geometry. Despite differing atomic composition, DIM’s planar indole rings and hydrophobic interactions enable competitive AR binding, as shown by receptor displacement assays .
Basic: What in vitro assays validate DIM’s anti-inflammatory effects in autoimmune models?
DIM’s immunomodulatory effects are tested in experimental autoimmune encephalitis (EAE) models using T-cell proliferation assays and cytokine profiling (ELISA). DIM suppresses Th17 differentiation by impairing IRF-7-mediated plasmacytoid dendritic cell activation, validated via flow cytometry and qPCR .
Advanced: What challenges exist in translating DIM’s preclinical efficacy to human clinical trials?
Human trials face bioavailability issues due to DIM’s low solubility and rapid metabolism. Phase I studies use absorption-enhanced formulations (e.g., BioResponse-DIM) and pharmacodynamic biomarkers (e.g., PSA levels, AR activity). However, heterogeneity in patient populations and hormonal status complicates outcome interpretation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.